molecular formula C11H11BrN2 B1291042 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 62546-27-4

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B1291042
CAS No.: 62546-27-4
M. Wt: 251.12 g/mol
InChI Key: ATCMNDCOEJOOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromophenyl)-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCMNDCOEJOOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640464
Record name 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62546-27-4
Record name 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the necessary precursors, a step-by-step synthesis protocol, and a thorough characterization workflow.

Synthesis of this compound

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a β-dicarbonyl compound, acetylacetone (2,4-pentanedione), and a substituted hydrazine, namely 4-bromophenylhydrazine. The precursor, 4-bromophenylhydrazine, can be synthesized from 4-bromoaniline via a diazotization reaction followed by reduction.

Synthesis of the Precursor: 4-Bromophenylhydrazine Hydrochloride

A common route for the preparation of 4-bromophenylhydrazine is from 4-bromoaniline. The process involves the formation of a diazonium salt, which is then reduced to the corresponding hydrazine.

Experimental Protocol:

  • Diazotization: In a suitable reaction vessel, 4-bromoaniline is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

  • Reduction: The freshly prepared diazonium salt solution is then reduced. A common method involves the use of a reducing agent such as zinc powder in the presence of hydrochloric acid. The reaction progress is monitored until the solution becomes grayish-white.

  • Work-up and Purification: The reaction mixture is basified with a sodium hydroxide solution to precipitate the crude 4-bromophenylhydrazine. The crude product is then filtered and can be purified by recrystallization from hot water after treatment with activated carbon to yield the free base.

  • Salt Formation: To obtain the more stable hydrochloride salt, the purified 4-bromophenylhydrazine free base is dissolved in hydrochloric acid, and the solution is stirred, often with gentle heating, to induce crystallization. The resulting 4-bromophenylhydrazine hydrochloride is then filtered, washed with a suitable solvent like acetone, and dried.

Synthesis of this compound

The final step involves the reaction of 4-bromophenylhydrazine with acetylacetone.

Experimental Protocol:

  • Reaction Setup: 4-bromophenylhydrazine (or its hydrochloride salt, which may require neutralization or specific reaction conditions) and acetylacetone are combined in a round-bottom flask. A common solvent for this reaction is ethanol.[1]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure the completion of the cyclocondensation.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, which may induce precipitation of the product. The crude product can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following tables summarize the key characterization data for this compound.

Table 1: ¹H NMR Spectroscopic Data [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.52Doublet2HAr-H
7.36Doublet2HAr-H
5.91Singlet1HPyrazole C4-H
2.28Singlet3HCH₃ at C5
2.26Singlet3HCH₃ at C3

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data [2]

Chemical Shift (δ) ppmAssignment
148.4Pyrazole C5
138.4Pyrazole C3
137.3Ar-C (quaternary)
132.4Ar-CH
128.5Ar-CH
125.4Ar-C-Br
107.8Pyrazole C4
13.2CH₃ at C5
12.2CH₃ at C3

Solvent: CDCl₃

Table 3: Mass Spectrometry Data [2]

m/zAssignment
251[M+H]⁺

Technique: ESI-MS

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)Functional Group
~3100-3000C-H stretch (Aromatic)
~2950-2850C-H stretch (Aliphatic - CH₃)
~1600-1450C=C stretch (Aromatic and Pyrazole ring)
~1500C=N stretch (Pyrazole ring)
~1100-1000C-N stretch
~850-800C-H bend (p-disubstituted benzene)
~700-600C-Br stretch

Visualized Workflows

Synthesis Workflow

The following diagram illustrates the overall synthetic pathway from 4-bromoaniline to the final product, this compound.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis A 4-Bromoaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Diazonium Salt B->C D Reduction (Zn, HCl) C->D E 4-Bromophenylhydrazine (Crude) D->E F Purification (Recrystallization) E->F G 4-Bromophenylhydrazine (Pure) F->G I Cyclocondensation (Ethanol, Reflux) G->I H Acetylacetone H->I J This compound (Crude) I->J K Purification (Recrystallization/Column Chromatography) J->K L This compound (Pure) K->L

Caption: Synthesis workflow for this compound.

Characterization Workflow

The logical flow for the characterization of the synthesized compound is depicted below.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation and Structure Confirmation Start Synthesized Product (Pure this compound) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS IR Infrared Spectroscopy (FTIR) Start->IR NMR_Data Analyze NMR Spectra (Chemical shifts, Multiplicity, Integration) NMR->NMR_Data MS_Data Determine Molecular Weight ([M+H]⁺ peak) MS->MS_Data IR_Data Identify Functional Groups (Characteristic absorption bands) IR->IR_Data Structure_Confirmation Confirm Structure and Purity NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation

Caption: Characterization workflow for the synthesized pyrazole derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological evaluation workflow for the heterocyclic compound 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₁BrN₂[1]
Molecular Weight 251.12 g/mol [1]
Physical Form Liquid[1]
Purity 98%[1]
CAS Number 62546-27-4[1][2][3]
InChI InChI=1S/C11H11BrN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3[1]
InChIKey ATCMNDCOEJOOSF-UHFFFAOYSA-N[1]
SMILES CC1=CC(=NN1C2=CC=C(C=C2)Br)C[4]
Predicted XlogP 3.4[4]
Boiling Point No data available[2]
Melting Point Not applicable (liquid at room temperature)
pKa No data available
Solubility No data available

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed experimental protocols from published literature.

One-Pot Regioselective Synthesis under Solvent-Free Conditions

This method provides an efficient and environmentally friendly approach to the synthesis of 4-bromopyrazole derivatives.

Materials:

  • 1,3-Diketone (e.g., acetylacetone)

  • Arylhydrazine (e.g., 4-bromophenylhydrazine)

  • Silica-supported sulfuric acid (H₂SO₄/SiO₂)

  • N-bromosaccharin (NBSac)

  • Pestle and mortar

  • n-hexane

Procedure:

  • Grind 1 mmol of the 1,3-diketone and 1 mmol of the arylhydrazine with 0.01 g of H₂SO₄/SiO₂ in a pestle and mortar at room temperature.[5]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • Upon completion of the reaction, add 7-10 ml of n-hexane to the mixture and filter.[5]

  • Wash the residue with n-hexane.[5]

  • Evaporation of the solvent from the filtrate affords the pure 4-bromopyrazole derivative.[5]

  • If necessary, the product can be further purified by column chromatography on silica gel.[5]

[Ce(L-Pro)₂]₂(Oxa) Catalyzed Synthesis

This protocol utilizes a heterogeneous recyclable catalyst for the synthesis of pyrazoles under mild conditions.

Materials:

  • β-dicarbonyl compound (e.g., acetylacetone)

  • Hydrazine derivative (e.g., 4-bromophenylhydrazine)

  • [Ce(L-Pro)₂]₂(Oxa) catalyst

  • Ethanol

  • Stirring apparatus

Procedure:

  • In a reaction vessel, combine the β-dicarbonyl compound (1 mmol), the hydrazine derivative (1 mmol), and the [Ce(L-Pro)₂]₂(Oxa) catalyst in ethanol.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, the catalyst can be recovered by filtration for reuse.

  • The product, this compound, is isolated from the filtrate.[6]

  • Characterize the product using ¹H NMR and ¹³C NMR spectroscopy. The expected ¹H NMR (in CDCl₃) shows peaks at δ 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), and 2.26 (s, 3H). The ¹³C NMR (in CDCl₃) should exhibit signals at δ 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, and 12.2.[6]

Biological Evaluation Workflow

While specific signaling pathways for this compound are not extensively characterized, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[7][8][9][10] The following diagram illustrates a typical workflow for the biological evaluation of a novel pyrazole compound.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Mechanism of Action & In Vivo Studies synthesis Synthesis of this compound purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Kinase) characterization->enzyme hit Hit Compound Identification cytotoxicity->hit antimicrobial->hit enzyme->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead_opt Lead Optimization sar->lead_opt moa Mechanism of Action Studies lead_opt->moa animal Animal Model Testing moa->animal preclinical Preclinical Development animal->preclinical

Figure 1: A generalized workflow for the biological evaluation of a novel pyrazole compound.

References

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the spectroscopic data, experimental protocols, and analytical workflows used to confirm the chemical structure of this molecule.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₁H₁₁BrN₂ Molecular Weight: 251.12 g/mol Structure:

Chemical structure of this compound

Spectroscopic Data for Structure Confirmation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.52d2HAr-H (ortho to Br)
7.36d2HAr-H (meta to Br)
5.91s1HC4-H (pyrazole ring)
2.28s3HC5-CH₃ (pyrazole ring)
2.26s3HC3-CH₃ (pyrazole ring)
Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
148.4C5 (pyrazole ring)
138.4C3 (pyrazole ring)
137.3C1' (Ar-C attached to N)
132.4C3'/C5' (Ar-CH)
128.5C2'/C6' (Ar-CH)
125.4C4' (Ar-C attached to Br)
107.8C4 (pyrazole ring)
13.2C5-CH₃
12.2C3-CH₃
Solvent: CDCl₃, Reference: TMS (0 ppm)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.

Table 3: Mass Spectrometry Data

Techniquem/zAssignment
ESI251[M+H]⁺
M represents the molecular ion.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This synthesis is adapted from the classical Knorr pyrazole synthesis.

dot

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactant1 4-Bromophenylhydrazine Reaction Cyclocondensation (Ethanol, Acetic Acid, Reflux) Reactant1->Reaction Reactant2 Acetylacetone Reactant2->Reaction Workup1 Cooling & Precipitation Reaction->Workup1 Workup2 Filtration Workup1->Workup2 Workup3 Washing with cold Ethanol Workup2->Workup3 Purification Recrystallization (Ethanol/Water) Workup3->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenylhydrazine (1.0 mmol) and acetylacetone (1.0 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 mmol).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to induce precipitation of the crude product.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure this compound.

NMR Spectroscopy Protocol

dot

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Prep1 Weigh 5-10 mg of sample Prep2 Dissolve in ~0.7 mL CDCl3 Prep1->Prep2 Prep3 Add TMS as internal standard Prep2->Prep3 Prep4 Transfer to NMR tube Prep3->Prep4 Acq1 Insert sample into spectrometer Prep4->Acq1 Acq2 Lock, Tune, and Shim Acq1->Acq2 Acq3 Acquire 1H and 13C spectra Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase Correction Proc1->Proc2 Proc3 Baseline Correction Proc2->Proc3 Proc4 Integration (1H) Proc3->Proc4 Proc5 Peak Picking Proc4->Proc5 Analysis Assign signals to molecular structure Proc5->Analysis

Caption: General workflow for NMR spectroscopic analysis.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

  • Spectral Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecular structure.

Mass Spectrometry Protocol

dot

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_infusion Sample Introduction cluster_ms_acq MS Acquisition cluster_ms_analysis Data Analysis MS_Prep1 Prepare a dilute solution (e.g., 1 mg/mL in Methanol) Infusion Direct infusion via syringe pump MS_Prep1->Infusion MS_Acq1 Set ESI source parameters Infusion->MS_Acq1 MS_Acq2 Acquire full scan mass spectrum (positive ion mode) MS_Acq1->MS_Acq2 MS_Analysis Identify molecular ion peak [M+H]+ MS_Acq2->MS_Analysis

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

This technical guide provides comprehensive information on the chemical properties, synthesis, and a representative experimental workflow for the biological screening of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

ParameterValueReference
Chemical Formula C₁₁H₁₁BrN₂[1][2]
Molecular Weight 251.12 g/mol [1][2]
CAS Number 62546-27-4[1][2]

Synthesis Protocol

The following is a representative experimental protocol for the synthesis of this compound. This method is based on the classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.

Objective: To synthesize this compound via cyclocondensation.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Distilled Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (10 mmol).

  • Dissolution: Add glacial acetic acid (50 mL) to the flask and stir the mixture until the hydrazine salt is fully dissolved.

  • Addition of β-Dicarbonyl: To the stirring solution, add acetylacetone (10.5 mmol, 1.05 equivalents) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold water. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (2 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure this compound.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis pathway and a general workflow for evaluating the biological activity of the synthesized compound.

Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Bromophenylhydrazine P1 Cyclocondensation (Glacial Acetic Acid, Reflux) R1->P1 R2 Acetylacetone R2->P1 Product This compound P1->Product

Caption: Chemical synthesis pathway for this compound.

Workflow for Biological Activity Screening cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion S1 Synthesis & Purification of This compound B1 In vitro Assays (e.g., Antimicrobial, Antifungal) S1->B1 B2 Cytotoxicity Assays S1->B2 D1 Determine IC50 / MIC B1->D1 B2->D1 D2 Data Interpretation D1->D2 C1 Identify Lead Compound Properties D2->C1

References

Spectroscopic Profile of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a molecule of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a substituted pyrazole derivative. The pyrazole moiety is a well-known pharmacophore found in a variety of biologically active compounds. The presence of a bromophenyl group and two methyl groups on the pyrazole ring influences its electronic properties and steric hindrance, making detailed spectroscopic analysis crucial for its unambiguous identification and for understanding its chemical behavior. This guide presents a compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, supported by detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.52d, J = 8.3 Hz2HAr-H (H-2', H-6')
7.36d, J = 9.0 Hz2HAr-H (H-3', H-5')
5.91s1Hpyrazole-H (H-4)
2.28s3H-CH₃ (C-3)
2.26s3H-CH₃ (C-5)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data of this compound [1]

Chemical Shift (δ) ppmAssignment
148.4C-3
138.4C-5
137.3C-1'
132.4C-3', C-5'
128.5C-2', C-6'
125.4C-4'
107.8C-4
13.2-CH₃ (C-3)
12.2-CH₃ (C-5)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1590StrongC=C aromatic ring stretching
~1500StrongC=N pyrazole ring stretching
~1470MediumCH₃ bending
~1070StrongC-N stretching
~830Strongp-disubstituted benzene C-H out-of-plane bend
~1010MediumC-Br stretch

Note: The IR data is based on characteristic absorption frequencies for similar pyrazole derivatives, as specific experimental data for this compound was not found in the searched literature.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound [1]

m/zIon
251[M+H]⁺

Technique: Electrospray Ionization (ESI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz for protons and 50 MHz for carbon-13. For ¹H NMR, the spectral width is typically set to encompass the range of -2 to 12 ppm, while for ¹³C NMR, the range is 0 to 200 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL) and introduced into the ESI source via direct infusion. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

General workflow for spectroscopic analysis.

The data obtained from NMR, IR, and MS are collectively analyzed to confirm the chemical structure of the synthesized compound. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. The IR spectrum identifies the functional groups present, and the mass spectrum confirms the molecular weight of the compound. This multi-technique approach ensures a comprehensive and accurate structural assignment.

References

Determining the Solubility of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole is a pyrazole derivative with a molecular formula of C₁₁H₁₁BrN₂ and a molecular weight of approximately 251.12 g/mol . Some sources describe it as a liquid at room temperature. While synthetic routes and spectroscopic characterization of this compound are documented, its solubility profile across a range of common laboratory solvents has not been quantitatively reported in accessible literature.

The solubility of an active pharmaceutical ingredient (API) or a research compound is a crucial factor that influences its bioavailability, formulation development, and potential applications. This guide provides a detailed methodology to enable researchers to generate reliable and reproducible solubility data for this compound.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound has been published. Researchers are encouraged to use the experimental protocols outlined in this guide to generate this data. The following table provides a standardized format for recording and presenting the determined solubility values.

Table 1: Experimental Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Acetone25HPLC-UV
Acetonitrile25HPLC-UV
Dichloromethane25HPLC-UV
Toluene25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
Phosphate Buffered Saline (pH 7.4)25HPLC-UV
Add other solvents as needed

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1][2] The procedure involves equilibrating an excess amount of the solid or liquid solute with the solvent of interest at a constant temperature until saturation is reached.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated thermometer

  • Vials with screw caps (e.g., 1.5 mL or 4 mL)

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).[2]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the undissolved solute to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Data Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is generally suitable for the quantification of aromatic compounds like this compound.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water or methanol and water, potentially with a small amount of formic acid or trifluoroacetic acid to improve peak shape. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of the compound (a wavelength of maximum absorbance should be chosen).

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve to relate peak area to concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess solute to vial B Add known volume of solvent A->B C Equilibrate in thermostatic shaker (e.g., 24-72h at 25°C) B->C D Withdraw supernatant C->D E Filter through syringe filter (e.g., 0.22 µm) D->E F Dilute sample E->F G Quantify by HPLC-UV F->G H Calculate Solubility (mg/mL or mol/L) G->H

Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides researchers with a robust experimental framework to generate this essential data. The detailed isothermal shake-flask protocol, coupled with a suitable analytical method like HPLC, will enable the reliable determination of its solubility in a variety of solvents. The provided table structure will aid in the systematic recording and presentation of the findings, contributing valuable physicochemical data to the scientific community.

References

A Technical Guide to the Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives are a cornerstone class of heterocyclic compounds in medicinal chemistry and materials science. Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have made them privileged scaffolds in drug discovery. A foundational and highly versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4] This reaction, famously known as the Knorr pyrazole synthesis, was first reported by Ludwig Knorr in 1883 and remains a primary synthetic route due to its efficiency, reliability, and the ready availability of starting materials.[1][2][5][6]

This technical guide provides an in-depth overview of this synthetic strategy, covering the reaction mechanism, regioselectivity, detailed experimental protocols, and a summary of quantitative data for various substrates.

The Knorr Pyrazole Synthesis: Mechanism and Regioselectivity

The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent like a β-ketoester) with a hydrazine.[3][7] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[8][9][10][11]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl hydrazone Hydrazone/ Enamine Intermediate dicarbonyl->hydrazone Condensation (-H₂O) hydrazine Hydrazine (R'-NHNH₂) hydrazine->hydrazone cyclic_hemiaminal Cyclic Intermediate hydrazone->cyclic_hemiaminal Intramolecular Cyclization pyrazole Pyrazole Derivative cyclic_hemiaminal->pyrazole Dehydration (-H₂O)

General mechanism of the Knorr pyrazole synthesis.

A critical consideration arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., phenylhydrazine). The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][6] The outcome is governed by the relative reactivity of the carbonyl groups; the hydrazine preferentially attacks the more electrophilic (less sterically hindered) carbonyl carbon.

Regioselectivity reactants Unsymmetrical 1,3-Dicarbonyl (R₁ ≠ R₃) + Substituted Hydrazine (R'-NHNH₂) pathA Attack at C₁ reactants->pathA Path A pathB Attack at C₃ reactants->pathB Path B productA Regioisomer A pathA->productA productB Regioisomer B pathB->productB

Regioselectivity in the synthesis of pyrazoles.

Experimental Protocols

The following sections provide detailed, actionable protocols for the synthesis of specific pyrazole derivatives, adapted from established literature.

Protocol 1: Synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazole

This protocol describes the reaction between benzoylacetone (an unsymmetrical 1,3-diketone) and phenylhydrazine.

  • Reagents & Materials:

    • Benzoylacetone (1.0 eq)

    • Phenylhydrazine (1.05 eq)

    • Glacial Acetic Acid (catalytic amount)

    • Ethanol

    • Reaction flask, condenser, heating mantle, magnetic stirrer

    • Beaker, ice bath, Buchner funnel

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve benzoylacetone (e.g., 1.62 g, 10 mmol) in 30 mL of ethanol.

    • Add phenylhydrazine (e.g., 1.14 g, 10.5 mmol) to the solution, followed by 3-4 drops of glacial acetic acid.

    • Equip the flask with a condenser and heat the mixture to reflux with constant stirring for 2 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove impurities.

    • Allow the product to air dry or dry in a vacuum oven.

Protocol 2: Synthesis of 5-Phenyl-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from a β-ketoester, ethyl benzoylacetate, and hydrazine hydrate.[11]

  • Reagents & Materials:

    • Ethyl benzoylacetate (1.0 eq, e.g., 3 mmol)

    • Hydrazine hydrate (2.0 eq, e.g., 6 mmol)[9][11]

    • 1-Propanol (solvent)[11]

    • Glacial Acetic Acid (catalytic, ~3 drops)[11]

    • Scintillation vial (20 mL), hot plate with stirring capability[11]

    • Water, Buchner funnel

  • Procedure:

    • Combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol) in a 20-mL scintillation vial.[9][11]

    • Add 3 mL of 1-propanol as the solvent and 3 drops of glacial acetic acid as the catalyst.[11]

    • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9][11]

    • Once TLC analysis confirms the consumption of the starting ketoester, add 10 mL of water to the hot reaction mixture with continued stirring to induce precipitation.[11]

    • Turn off the heat and allow the mixture to cool slowly to room temperature while stirring over 30 minutes.

    • Filter the mixture using a Buchner funnel to collect the solid product.[11]

    • Rinse the collected solid with a small amount of water and allow it to air dry.[9][11]

Quantitative Data Summary

The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrazoles. The table below summarizes various examples, highlighting the substrates, reaction conditions, and corresponding yields.

Entry1,3-Dicarbonyl Compound (R¹, R³)Hydrazine (R')Catalyst / SolventConditions (Temp, Time)Yield (%)Reference
1Acetylacetone (R¹=Me, R³=Me)PhenylhydrazineAcetic Acid / EthanolReflux, 1h~95%[2][9]
2Ethyl Acetoacetate (R¹=Me, R³=OEt)PhenylhydrazineNano-ZnO / Solvent-free60°C, 15 min95%[2]
3Dibenzoylmethane (R¹=Ph, R³=Ph)Hydrazine HydrateEthanolReflux, 2h>90%[12]
4Benzoylacetone (R¹=Ph, R³=Me)PhenylhydrazineAcetic Acid / EthanolReflux, 2hHigh[10]
5Acetylacetone (R¹=Me, R³=Me)Hydrazine HydrateEthylene GlycolRT, 25 min95%[1]
61,3-CyclohexanedionePhenylhydrazineAcetic Acid / EthanolReflux, 3h85-90%General Literature
7TrifluoroacetylacetoneHydrazine HydrateEthanolReflux, 1hHigh[1]

General Experimental Workflow

The synthesis of pyrazoles from 1,3-dicarbonyls follows a standardized laboratory workflow, from initial setup to final product characterization. This process ensures reproducibility and high purity of the final compound.

Workflow node_setup Reaction Setup Combine 1,3-dicarbonyl, hydrazine, solvent, and catalyst in a suitable flask. node_reaction Heating & Reaction Heat mixture to reflux or specified temperature. Monitor progress with TLC. node_setup->node_reaction 1. Run Reaction node_workup Work-up & Isolation Cool the reaction mixture. Induce precipitation (e.g., add water). Filter to collect crude solid. node_reaction->node_workup 2. Isolate Crude Product node_purification Purification Recrystallize from a suitable solvent OR Perform column chromatography. node_workup->node_purification 3. Purify node_char Characterization Confirm structure and purity using: - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry - Melting Point Analysis node_purification->node_char 4. Analyze

Standard laboratory workflow for pyrazole synthesis.

Conclusion

The condensation of 1,3-dicarbonyl compounds with hydrazines is a powerful and enduring strategy for the synthesis of pyrazole derivatives. Its operational simplicity, high yields, and tolerance for a wide range of functional groups have cemented its importance in both academic research and industrial drug development. By understanding the underlying mechanism, potential regiochemical outcomes, and established experimental protocols, researchers can effectively leverage this reaction to construct diverse libraries of pyrazole-based molecules for further investigation. Recent advancements continue to refine this classic transformation, introducing greener catalysts and more efficient conditions, ensuring its relevance for years to come.[1][2]

References

The Multifaceted Biological Activities of Bromophenyl Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and agrochemical research. The incorporation of a bromophenyl moiety into this versatile structure gives rise to a class of compounds with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the biological activities of bromophenyl pyrazole compounds, focusing on their anticancer, anti-inflammatory, and insecticidal properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activity of various bromophenyl pyrazole derivatives, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Bromophenyl Pyrazole Derivatives

Compound ID/DescriptionTarget Cell LineEfficacy Metric (IC₅₀/GI₅₀ in µM)Reference
5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrileMCF-715.6[1]
Pyrazole derivative with 4-bromophenyl groupA5498.0[2]
Pyrazole derivative with 4-bromophenyl groupHeLa9.8[2]
Pyrazole derivative with 4-bromophenyl groupMCF-75.8[2]
6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileHEPG20.31-0.71[3]
(E)-4-(2-Bromobenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-oneHEPG20.31-0.71[3]
N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamideRenal cancer cell linespIC₅₀ = 4.40 to 5.50[4]
2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRWT3.27 ± 0.72[5]
2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRT790M1.92 ± 0.05[5]

Table 2: Anti-inflammatory Activity of Bromophenyl Pyrazole Derivatives

Compound ID/DescriptionTarget/AssayEfficacy Metric (IC₅₀ in µM or % Inhibition)Reference
1-(3-(4-Bromophenyl)-5-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-4,5-dihydro-pyrazol-1-yl)ethanoneCarrageenan-induced paw edemaDrop in activity compared to parent chalcone[6]
3-(Trifluoromethyl)-5-arylpyrazole (with bromophenyl)COX-20.02[7]
3-(Trifluoromethyl)-5-arylpyrazole (with bromophenyl)COX-14.5[7]

Table 3: Agrochemical Activity of Bromophenyl Pyrazole Derivatives

Compound ID/DescriptionTarget Organism/AssayEfficacy Metric (EC₅₀/LC₅₀ in µg/mL or other)Reference
4-Amino-6-(5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3,5-dichloropicolinic acidArabidopsis thaliana root growth inhibitionData not quantified in abstract[8]
Fipronil analogue with 4-bromophenyl substitutionHouse fly (toxicity)High[9]
Fipronil analogue with 4-bromophenyl substitutionHuman β3 GABA receptor bindingHigh[9]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to enable replication and further investigation.

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the bromophenyl pyrazole compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity Assays

This in vivo assay is a classical model for evaluating acute inflammation.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the bromophenyl pyrazole compound or a reference anti-inflammatory drug (e.g., indomethacin) via an appropriate route (e.g., oral or intraperitoneal) at a predetermined time before carrageenan injection. A vehicle control group should also be included.

  • Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibitory activity of a compound can be determined by measuring the reduction in prostaglandin production.

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes. Prepare serial dilutions of the bromophenyl pyrazole compounds and a reference inhibitor (e.g., celecoxib for COX-2).

  • Incubation: In a multi-well plate, pre-incubate the enzyme with the test compound or vehicle control in a suitable buffer at 37°C for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination and Product Measurement: After a specific incubation time, terminate the reaction. The amount of prostaglandin E₂ (PGE₂) produced can be quantified using an Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Agrochemical Assays

Principle: This assay evaluates the effect of a compound on the growth of target weed species.

Procedure:

  • Plant Growth: Grow target weed species in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Compound Application: Apply the bromophenyl pyrazole compound, formulated as a spray solution, to the foliage of the plants at various application rates. Include a vehicle control and a commercial herbicide standard.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury, such as chlorosis, necrosis, and growth inhibition, using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Data Analysis: Calculate the EC₅₀ (effective concentration to cause 50% inhibition) or GR₅₀ (dose required to reduce plant growth by 50%) values from the dose-response data.

Signaling Pathways and Mechanisms of Action

The biological activities of bromophenyl pyrazole compounds are exerted through their interaction with various molecular targets and modulation of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of these mechanisms.

Anticancer Mechanisms

Many bromophenyl pyrazole derivatives exhibit anticancer activity by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.

The p38 Mitogen-Activated Protein (MAP) Kinase pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival.

p38_MAPK_Pathway Stress Stress / Cytokines MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., ATF2, MK2) p38->Downstream Bromophenyl_Pyrazole Bromophenyl Pyrazole Compound Bromophenyl_Pyrazole->p38 Inhibition Response Inflammation / Apoptosis Cell Cycle Arrest Downstream->Response

Caption: Inhibition of the p38 MAPK signaling pathway by bromophenyl pyrazole compounds.

Aurora Kinase A is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA Aurora Kinase A G2_Phase->AuroraA Activation Centrosome_Maturation Centrosome Maturation & Spindle Assembly AuroraA->Centrosome_Maturation Cell_Cycle_Arrest G2/M Arrest Apoptosis Bromophenyl_Pyrazole Bromophenyl Pyrazole Compound Bromophenyl_Pyrazole->AuroraA Inhibition Bromophenyl_Pyrazole->Cell_Cycle_Arrest Mitosis Mitosis Centrosome_Maturation->Mitosis

Caption: Bromophenyl pyrazoles inhibit Aurora Kinase A, leading to mitotic arrest.

Insecticidal Mechanism of Action

Phenylpyrazole insecticides, a class that includes bromophenyl derivatives, primarily act on the central nervous system of insects.

These compounds act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, blocking the influx of chloride ions and leading to hyperexcitation and death of the insect.

GABA_Receptor_Antagonism GABA GABA GABA_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_Receptor Binds to Chloride_Influx Chloride Ion (Cl⁻) Influx GABA_Receptor->Chloride_Influx Opens Hyperexcitation Neuronal Hyperexcitation & Paralysis Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) Chloride_Influx->Neuronal_Inhibition Bromophenyl_Pyrazole Bromophenyl Pyrazole Insecticide Bromophenyl_Pyrazole->GABA_Receptor Blocks Bromophenyl_Pyrazole->Hyperexcitation

Caption: Mechanism of action of bromophenyl pyrazole insecticides at the GABA receptor.

Synthesis of Bromophenyl Pyrazole Derivatives

The synthesis of bromophenyl pyrazole compounds typically involves the condensation of a 1,3-dicarbonyl compound with a bromophenylhydrazine derivative.

General Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole

Pyrazole_Synthesis Diketone Acetylacetone (1,3-Diketone) Reaction Condensation (e.g., in Ethanol, reflux) Diketone->Reaction Hydrazine 4-Bromophenylhydrazine Hydrazine->Reaction Product This compound Reaction->Product

Caption: General synthetic route for a bromophenyl pyrazole derivative.

Conclusion and Future Directions

Bromophenyl pyrazole compounds represent a privileged scaffold with a diverse and potent range of biological activities. Their efficacy as anticancer, anti-inflammatory, and insecticidal agents has been demonstrated through extensive research. The data and protocols presented in this guide offer a valuable resource for scientists working to further explore and exploit the therapeutic and agrochemical potential of this important class of molecules.

Future research should focus on the synthesis and evaluation of novel bromophenyl pyrazole derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and the identification of new molecular targets will be crucial for the development of next-generation drugs and agrochemicals based on this versatile chemical scaffold. The application of computational modeling and structure-activity relationship (SAR) studies will undoubtedly accelerate the discovery of new lead compounds with optimized biological profiles.

References

The Pyrazole Scaffold: A Versatile Nucleus for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a diverse array of therapeutic agents with a broad spectrum of pharmacological activities. Pyrazole derivatives have demonstrated significant potential in treating a range of diseases, including inflammatory disorders, cancer, microbial infections, and neurodegenerative conditions. This technical guide provides an in-depth overview of the key therapeutic targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid researchers in the ongoing quest for novel therapeutics.

Core Therapeutic Targets and Quantitative Efficacy

The therapeutic versatility of pyrazole derivatives stems from their ability to interact with a wide range of biological targets. This section summarizes the key targets and presents quantitative data on the inhibitory activities of representative pyrazole compounds.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

A significant number of pyrazole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Compound Class/NameTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundIC50 (µM)
Pyrazole-based derivativesCOX-20.043 - 0.56-Doxorubicin-
Pyrazolo[3,4-d]pyrimidinone derivativesCOX-20.27 - 2.3495.8 (for compound 5k)Celecoxib0.29
Pyrazole-thiourea-benzimidazole hybridsCOX-20.0000283 - 0.0002272---
1,3,4-Trisubstituted pyrazolesCOX-21.33 - 17.5>60Celecoxib0.4
Pyrazole-pyridazine hybridsCOX-21.15 - 56.738.31 - 9.56Celecoxib2.16
Anticancer Activity: A Multi-pronged Attack on Cancer Hallmarks

Pyrazole derivatives have demonstrated remarkable potential as anticancer agents by targeting various key players in cancer progression, including protein kinases, tubulin, and growth factor receptors.

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Pyrazole-based compounds have been developed as potent inhibitors of several kinase families.

Cyclin-Dependent Kinases (CDKs):

Compound Class/NameTargetIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[1,5-a]pyrimidine derivativesCDK20.074 - 0.199Doxorubicin24.7 - 64.8
1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diaminesCDK20.45 - 1.5Roscovitine0.99
4-benzoylamino-1H-pyrazole-3-carboxamideCDK20.295--
Pyrazole-linked thiourea derivativesCDK2---

Growth Factor Receptor Tyrosine Kinases (EGFR and VEGFR-2):

Compound Class/NameTargetIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-thiophene hybridsEGFR0.024Erlotinib0.1
Pyrazolo[3,4-d]pyrimidine derivativesEGFR0.034 - 0.135--
Fused Pyrazole DerivativesEGFR0.06Erlotinib0.13
Pyrazole-conjugated pyrazolone derivativesVEGFR-20.225 - 0.913Sorafenib0.186
3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-onesVEGFR-20.00893 - 0.03828Sorafenib0.03
Fused Pyrazole DerivativesVEGFR-20.22Erlotinib0.20

Other Kinases:

Compound Class/NameTargetIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole-linked benzimidazole derivativesAurora A/B---
5-phenyl-1H-pyrazol derivativesBRAF (V600E)0.19Vemurafenib-
4-amino-(1H)-pyrazole derivativesJAKs<0.02--

Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain pyrazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Compound Name/ClassTargetIC50 (µM)
Benzofuro[3,2-c]pyrazole derivative 5bTubulin Polymerization7.30

The following table summarizes the cytotoxic activity of various pyrazole derivatives against a range of human cancer cell lines.

Compound Class/NameCell LineIC50 (µM)
Pyrazole-based COX-2 inhibitorsMCF-7 (Breast)2.85 - 23.99
Pyrazole-based COX-2 inhibitorsHT-29 (Colon)2.12 - 69.37
Pyrazolo[1,5-a]pyrimidine derivativesHepG2 (Liver)3.53
Pyrazolo[1,5-a]pyrimidine derivativesMCF-7 (Breast)6.71
Pyrazolo[1,5-a]pyrimidine derivativesHela (Cervical)5.16
Pyrazole ring-containing isolongifolanone derivativesMCF-7 (Breast)5.21
N-Manniche bases of pyrazole derivativesHepG2 (Liver)2.52 - 4.4
Pyrazole-thiophene hybridsA549 (Lung)1.537 - 8.493

Key Signaling Pathways Targeted by Pyrazole Derivatives

Pyrazole derivatives exert their therapeutic effects by modulating critical signaling pathways involved in disease pathogenesis. This section provides a visual representation of two key pathways, the NF-κB and PI3K/AKT signaling cascades, and illustrates the points of intervention by pyrazole-based inhibitors.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is implicated in various inflammatory diseases and cancers.

NFkB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p_IkB P-IκB p50_p65 p50/p65 (NF-κB) p50_p65->IkB Bound to Ub_p_IkB Ub-P-IκB p_IkB->Ub_p_IkB Ubiquitination p50_p65_active Active p50/p65 p_IkB->p50_p65_active Releases Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Nucleus Nucleus p50_p65_active->Nucleus p50_p65_nuc p50/p65 DNA DNA p50_p65_nuc->DNA Binds Gene_expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_expression Promotes Pyrazole_inhibitor Pyrazole Derivatives Pyrazole_inhibitor->IKK_complex Inhibits

NF-κB signaling pathway and pyrazole inhibition.
PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many types of cancer.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates p_AKT P-AKT (Active) mTORC1 mTORC1 p_AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis p_AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pyrazole_inhibitor Pyrazole Derivatives Pyrazole_inhibitor->PI3K Inhibits Pyrazole_inhibitor->AKT Inhibits

PI3K/AKT/mTOR pathway and pyrazole inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of pyrazole derivatives.

Synthesis of Pyrazole Derivatives via Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of pyrazole-containing chalcones, which are common intermediates for various biologically active pyrazole derivatives.

Synthesis_Workflow Start Start: Substituted Acetophenone & Phenylhydrazine Step1 Step 1: Vilsmeier-Haack Reaction (POCl3, DMF) Start->Step1 Intermediate1 Intermediate: 4-Formyl Pyrazole Step1->Intermediate1 Step2 Step 2: Claisen-Schmidt Condensation (Substituted Acetophenone, Base) Intermediate1->Step2 Product Product: Pyrazole-based Chalcone Step2->Product End End Product->End

Synthesis of Pyrazole-based Chalcones.

Protocol:

  • Vilsmeier-Haack Reaction to form 4-Formyl Pyrazole:

    • To a solution of a substituted acetophenone in an appropriate solvent (e.g., ethanol), add an equimolar amount of phenylhydrazine.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and reflux the mixture for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Filter the precipitated solid, wash with water, and dry to obtain the corresponding hydrazone.

    • Treat the hydrazone with a Vilsmeier-Haack reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield the 4-formyl pyrazole intermediate.[1]

  • Claisen-Schmidt Condensation to form Pyrazole-based Chalcone:

    • Dissolve the 4-formyl pyrazole and a substituted acetophenone in a suitable solvent (e.g., ethanol).

    • Add a base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide) to the mixture.[1][2]

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into crushed ice and acidify with a dilute acid (e.g., HCl).

    • Filter the resulting precipitate, wash with water, and recrystallize from an appropriate solvent to obtain the pure pyrazole-based chalcone.[1][2]

In Vitro COX-2 Inhibition Assay

This fluorometric assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX-2 Co-factor

  • COX-2 Probe

  • Arachidonic Acid (Substrate)

  • Test pyrazole derivatives

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorometric microplate reader

Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Setup:

    • Add assay buffer, enzyme, and co-factor to the wells of a 96-well plate.

    • Add the test compounds at various concentrations to the respective wells. Include wells for a vehicle control (solvent only) and a positive control (reference inhibitor).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the COX-2 substrate (arachidonic acid) to all wells.

    • Immediately start measuring the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm in a kinetic mode for a defined period (e.g., 5 minutes) at 37°C.[3]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.[4]

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Test pyrazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator at 37°C.[5]

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (medium with DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the change in turbidity.[6]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (G-PEM)

  • GTP solution

  • Test pyrazole derivatives

  • Reference inhibitor (e.g., Nocodazole)

  • Pre-chilled 96-well plates

  • Microplate reader capable of reading absorbance at 340 nm at 37°C

Protocol:

  • Reagent Preparation: Prepare all solutions on ice. Reconstitute tubulin in G-PEM buffer. Prepare serial dilutions of the test compounds and reference inhibitor.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add the diluted test compounds or controls.

    • Prepare a tubulin/GTP mixture and add it to each well.

  • Polymerization and Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor the increase in turbidity as tubulin polymerizes.[6]

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • Determine the maximum rate of polymerization (Vmax).

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard animal model to evaluate the acute anti-inflammatory activity of a compound.[7][8]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test pyrazole derivatives

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Protocol:

  • Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Divide them into groups (control, reference, and test groups).

  • Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically orally or intraperitoneally, 30-60 minutes before inducing inflammation. The control group receives the vehicle.

  • Induction of Edema: Inject a sub-plantar dose of carrageenan solution into the right hind paw of each animal.[8]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to assess the effect of pyrazole derivatives on the expression or phosphorylation status of target proteins within a signaling pathway.[9][10]

Western_Blot_Workflow Start Start: Cell Culture & Treatment Step1 Protein Extraction (Lysis) Start->Step1 Step2 Protein Quantification (BCA Assay) Step1->Step2 Step3 SDS-PAGE (Separation by Size) Step2->Step3 Step4 Protein Transfer (to Membrane) Step3->Step4 Step5 Blocking Step4->Step5 Step6 Primary Antibody Incubation Step5->Step6 Step7 Secondary Antibody Incubation (HRP-conjugated) Step6->Step7 Step8 Detection (Chemiluminescence) Step7->Step8 End End: Data Analysis Step8->End

Western Blot Experimental Workflow.

Protocol:

  • Sample Preparation: Treat cells with the pyrazole derivative for the desired time, then lyse the cells to extract proteins. Determine the protein concentration of each lysate.

  • Gel Electrophoresis (SDS-PAGE): Separate the protein samples by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then captured on X-ray film or with a digital imager.

  • Data Analysis: Analyze the intensity of the bands to determine the relative amount of the target protein.

Conclusion and Future Directions

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. The extensive research into pyrazole derivatives has led to the identification of compounds with potent and selective activities against a wide range of clinically relevant targets. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of pyrazole-based drugs. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds, exploring novel therapeutic targets, and leveraging advanced drug design strategies, such as structure-based design and artificial intelligence, to accelerate the discovery of the next generation of pyrazole-based medicines.

References

Methodological & Application

Synthesis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole and its derivatives. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the established anti-inflammatory and anticancer properties associated with the pyrazole scaffold.[1][2][3][4][5] These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Pyrazoles are five-membered heterocyclic compounds that are integral to the development of numerous therapeutic agents.[4][5] The this compound core represents a key pharmacophore, and its derivatives have shown promise in various biological assays. The primary synthetic route to this class of compounds is the Knorr pyrazole synthesis, a reliable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4] This document outlines the synthesis of the parent compound and provides data for a series of its derivatives, offering a basis for further structural modifications and biological investigations.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and related derivatives.

Compound IDR1R2R3Yield (%)Melting Point (°C)Analytical Data (¹H NMR, ¹³C NMR, MS)
1a 4-BromophenylCH₃CH₃70-9075-77¹H NMR (CDCl₃, 400 MHz): δ 7.52 (d, 2H), 7.36 (d, 2H), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2. MS (ESI): m/z = 251 [M+H]⁺.
1b 4-ChlorophenylCH₃CH₃8568-70¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, 2H), 7.30 (d, 2H), 5.90 (s, 1H), 2.27 (s, 3H), 2.25 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 148.3, 138.6, 137.8, 133.0, 129.2, 125.8, 107.2, 13.3, 12.1.
1c 4-FluorophenylCH₃CH₃8860-62¹H NMR (CDCl₃, 400 MHz): δ 7.32 (dd, 2H), 7.09 (t, 2H), 5.89 (s, 1H), 2.26 (s, 3H), 2.24 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 161.2 (d, J=245 Hz), 148.2, 139.0, 135.7 (d, J=3 Hz), 126.2 (d, J=8 Hz), 115.8 (d, J=22 Hz), 106.8, 13.4, 12.0.
1d PhenylCH₃CH₃91Liquid¹H NMR (CDCl₃, 200 MHz): δ 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H). ¹³C NMR (CDCl₃, 50 MHz): δ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8. MS (ESI): m/z = 173 [M+H]⁺.
1e 4-NitrophenylCH₃CH₃85118-120¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, 2H), 7.58 (d, 2H), 6.01 (s, 1H), 2.35 (s, 3H), 2.30 (s, 3H). ¹³C NMR (CDCl₃, 100 MHz): δ 148.9, 146.5, 144.8, 138.0, 125.0, 124.2, 109.5, 13.5, 12.5.

Experimental Protocols

Protocol 1: Synthesis of this compound (1a)

This protocol details the synthesis of the target compound via the Knorr pyrazole synthesis.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Hexane (for recrystallization)

Procedure:

  • To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.

  • Add acetylacetone (1.05 eq) dropwise to the solution at room temperature with continuous stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).

  • After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a minimal amount of hot hexane to afford this compound as a crystalline solid.

Visualizations

Experimental Workflow: Knorr Pyrazole Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound derivatives.

Knorr_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product R1 4-Bromophenylhydrazine (or derivative) Reaction Condensation (Knorr Synthesis) R1->Reaction R2 Acetylacetone (1,3-Dicarbonyl) R2->Reaction Workup Solvent Removal & Extraction Reaction->Workup Cooling Purification Recrystallization Workup->Purification Crude Product Product 1-(4-Bromophenyl)-3,5-dimethyl- 1H-pyrazole Derivative Purification->Product Pure Product

Caption: General workflow for the synthesis of pyrazole derivatives.

Potential Signaling Pathway: Anti-inflammatory Action of Pyrazole Derivatives

While the specific signaling pathway for this compound is still under investigation, many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2.[6] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation.

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolism Prostaglandins Prostaglandins (PGE2, etc.) COX2->Prostaglandins Synthesis Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediation Pyrazole 1-(4-Bromophenyl)-3,5-dimethyl- 1H-pyrazole Derivative Pyrazole->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism of pyrazole derivatives.

Conclusion

The protocols and data presented herein provide a solid foundation for the synthesis and further investigation of this compound derivatives. The straightforward and efficient Knorr synthesis allows for the generation of a diverse library of these compounds for biological screening. Further studies are warranted to elucidate the specific molecular targets and signaling pathways responsible for their observed pharmacological activities.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki coupling reactions with 4-bromopyrazole substrates. The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of 4-aryl and 4-heteroaryl pyrazoles. These pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development, appearing in numerous bioactive compounds.[1][2]

This document outlines various catalytic systems, reaction conditions, and troubleshooting strategies to facilitate the successful synthesis of target compounds.

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or boronic ester) and an organic halide or triflate.[3][4] The reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids.[5][6]

The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the 4-bromopyrazole, transmetalation with the boronic acid derivative, and reductive elimination to yield the 4-substituted pyrazole and regenerate the palladium(0) catalyst.[4][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 4-Bromopyrazole pd_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OH)₂ Base pd_aryl_boronate Ar-Pd(II)L_n-R transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 4-Arylpyrazole product 4-Arylpyrazole start 4-Bromopyrazole boronic Arylboronic Acid (R-B(OH)₂) Troubleshooting_Workflow start Low Yield or Side Products check_debromination Significant Debromination? start->check_debromination check_protodeboronation Significant Protodeboronation? check_debromination->check_protodeboronation No solution_debromination Protect N-H Pyrazole Use Milder Base Use Bulky Ligand check_debromination->solution_debromination Yes optimize_conditions Optimize General Conditions check_protodeboronation->optimize_conditions No solution_protodeboronation Use Anhydrous Conditions Use Boronic Ester Optimize Time/Temp check_protodeboronation->solution_protodeboronation Yes solution_general Screen Catalysts Screen Solvents Adjust Stoichiometry optimize_conditions->solution_general Drug_Development_Pathway start 4-Bromopyrazole Scaffold suzuki Suzuki Coupling with Diverse Boronic Acids start->suzuki library Library of 4-Arylpyrazoles suzuki->library screening Biological Screening (e.g., Kinase Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->suzuki Iterative Design lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

References

Application Notes and Protocols for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the medicinal chemistry applications of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. The content covers its synthesis, potential anticancer and antimicrobial activities, and relevant experimental procedures.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound this compound belongs to this class and serves as a key scaffold for the development of novel therapeutic agents. Its structure, featuring a bromophenyl group attached to a dimethyl-pyrazole core, makes it a candidate for kinase inhibition and other biological interactions.[1][4] These notes provide an overview of its potential applications and detailed protocols for its synthesis and biological evaluation.

Synthesis Protocol

A common method for the synthesis of this compound involves the condensation of a β-diketone with a substituted hydrazine.[5][6]

Protocol 1: Synthesis of this compound [5]

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

  • Ethanol

  • Sodium acetate

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-bromophenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid, add sodium acetate (1.2 eq) and stir the mixture at room temperature for 15 minutes.

  • Add acetylacetone (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to yield this compound.

Visualization of Synthesis Workflow:

cluster_start Starting Materials cluster_reagents Reagents & Solvents 4-Bromophenylhydrazine_HCl 4-Bromophenylhydrazine HCl Reaction Condensation (Reflux, 4-6h) 4-Bromophenylhydrazine_HCl->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Reagents Sodium Acetate Glacial Acetic Acid Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Anticancer Applications

Pyrazole derivatives are widely investigated as anticancer agents, often functioning as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as EGFR, VEGFR-2, p38 MAPK, and AKT.[1][7]

Quantitative Data:

While specific data for this compound is limited, a closely related derivative substituted with a 4-bromophenyl group at the pyrazole ring has shown significant anticancer activity.[1]

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma8.0[1]
HeLaCervical Carcinoma9.8[1]
MCF-7Breast Adenocarcinoma5.8[1]

Signaling Pathways:

The anticancer activity of pyrazole derivatives is often attributed to the inhibition of key signaling pathways involved in cell growth, proliferation, and angiogenesis. A potential mechanism of action for this compound could involve the inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR, or downstream kinases such as p38 MAPK and AKT.

Visualization of Potential Signaling Pathway Inhibition:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 AKT AKT VEGFR2->AKT PI3K/AKT Pathway EGFR EGFR EGFR->AKT PI3K/AKT Pathway p38 p38 MAPK Proliferation Cell Proliferation & Survival p38->Proliferation AKT->Proliferation Pyrazole_Compound This compound Pyrazole_Compound->VEGFR2 Pyrazole_Compound->EGFR Pyrazole_Compound->p38 Pyrazole_Compound->AKT

Caption: Potential kinase inhibition by this compound.

Experimental Protocols:

Protocol 2: Cell Viability MTT Assay [8][9][10][11]

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format) [12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29]

This protocol describes a general method to assess the inhibitory activity of the compound against specific kinases like VEGFR-2, EGFR, p38, or AKT.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR, p38, or AKT)

  • Kinase-specific peptide substrate

  • This compound

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 384-well plate, add 1 µL of the diluted compound or vehicle (DMSO) to the respective wells.

  • Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. Add 2 µL of this mix to each well.

  • Prepare an ATP solution in kinase reaction buffer.

  • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Antimicrobial Applications

Pyrazole derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][30][31]

Quantitative Data:

While there is no specific MIC data for this compound, related pyrazole derivatives have demonstrated antimicrobial activity. For instance, some substituted pyrazoles show potent activity against Staphylococcus aureus and Candida albicans.[3]

Experimental Protocols:

Protocol 4: Broth Microdilution Antimicrobial Susceptibility Assay [32][33][34][35][36]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well sterile microtiter plates

  • This compound stock solution (in DMSO)

  • Microorganism suspension adjusted to 0.5 McFarland standard

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Prepare an inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the inoculum to each well containing the compound dilutions.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Antimicrobial Screening Workflow:

Start Prepare Compound Dilutions Inoculation Inoculate Plates Start->Inoculation Inoculum Prepare Microorganism Inoculum Inoculum->Inoculation Incubation Incubate (24-48h) Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC

Caption: Workflow for broth microdilution antimicrobial susceptibility testing.

Conclusion

This compound represents a versatile scaffold in medicinal chemistry with potential applications in the development of anticancer and antimicrobial agents. The protocols provided herein offer a framework for the synthesis and biological evaluation of this compound and its derivatives. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Leveraging 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Its unique structural and electronic properties allow for versatile substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. Among the various substituted pyrazoles, 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole stands out as a particularly valuable starting point for the development of novel therapeutics. The presence of a bromine atom on the phenyl ring offers a convenient handle for further chemical modifications through cross-coupling reactions, while the dimethyl-pyrazole core provides a stable and well-characterized base. This scaffold has shown considerable promise in the development of anticancer and anti-inflammatory agents.[4][5][6]

These application notes provide an overview of the utility of the this compound scaffold, including its derivatization, biological activities, and relevant experimental protocols.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated significant potential in several therapeutic areas, most notably in oncology and inflammation. The core structure has been incorporated into molecules designed to inhibit various protein kinases, which are key regulators of cellular processes often dysregulated in diseases like cancer.[7][8][9]

Anticancer Activity:

The pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[7][10] By modifying the this compound core, researchers have developed potent inhibitors of various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases.[11][12][13] Inhibition of these kinases can disrupt signaling pathways that control cell proliferation, angiogenesis, and mitosis, leading to tumor growth inhibition. Several pyrazole derivatives have shown high efficacy against various cancer cell lines.[5][14]

Anti-inflammatory Activity:

The anti-inflammatory potential of pyrazole derivatives is well-documented, with some compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes.[6][15][16] The this compound scaffold can be elaborated to produce selective COX-2 inhibitors, which are sought after for their ability to reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs. The anti-inflammatory effects of some pyrazole derivatives have been demonstrated in vivo using models such as carrageenan-induced paw edema.[4][17]

Data Presentation

The following tables summarize quantitative data for representative pyrazole-based compounds, illustrating the potential of the this compound scaffold as a basis for developing potent therapeutic agents.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Target Kinase(s)Reference
Derivative A MCF-7 (Breast)5.8-[5]
Derivative B A549 (Lung)8.0-[5]
Derivative C HeLa (Cervical)9.8-[5]
Compound 22 MCF-7 (Breast)2.82EGFR[12]
Compound 23 A549 (Lung)3.15EGFR[12]
Compound 3 HEPG2 (Liver)0.31EGFR[11]
Compound 9 HEPG2 (Liver)0.45VEGFR-2[11]
Compound P-6 HCT 116 (Colon)0.37Aurora-A[13]
Compound P-6 MCF-7 (Breast)0.44Aurora-A[13]

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDAssay% InhibitionStandard DrugReference
Cyanopyridone 6b Carrageenan-induced edema89.57Indomethacin[4]
Compound 2d Carrageenan-induced paw edemaHigh-[16]
Compound 2e Carrageenan-induced paw edemaHigh-[16]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title scaffold via the condensation of a β-diketone with a substituted hydrazine.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve 4-bromophenylhydrazine hydrochloride (1 equivalent) in ethanol.

  • Add acetylacetone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[18]

Protocol 2: General Procedure for Suzuki Coupling of this compound

The bromo-substituent on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce further diversity.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the arylboronic acid, palladium catalyst, and base.

  • Degas the solvent mixture (e.g., by bubbling with argon for 15-20 minutes) and add it to the reaction vessel.

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Visualizations

The following diagrams illustrate key concepts related to the application of the this compound scaffold in drug discovery.

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_development Preclinical Development Scaffold This compound Derivatization Suzuki Coupling / Other Reactions Scaffold->Derivatization Diversification Library Library of Derivatives Derivatization->Library Screening In Vitro Assays (e.g., MTT) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Library SAR Studies In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: Drug discovery workflow using the pyrazole scaffold.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->EGFR Pyrazole->VEGFR

Caption: Inhibition of EGFR/VEGFR signaling by pyrazole derivatives.

logical_relationship cluster_properties Key Structural Features cluster_applications Therapeutic Applications Scaffold This compound Scaffold Pyrazole_Core Pyrazole Core (Stable, Aromatic) Scaffold->Pyrazole_Core Bromo_Handle 4-Bromophenyl Group (Handle for Modification) Scaffold->Bromo_Handle Dimethyl_Groups 3,5-Dimethyl Groups (Modulates Solubility/Binding) Scaffold->Dimethyl_Groups Anti_inflammatory Anti-inflammatory Agents (e.g., COX Inhibitors) Pyrazole_Core->Anti_inflammatory Core for Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Bromo_Handle->Anticancer Derivatization leads to

Caption: Key features and applications of the pyrazole scaffold.

References

Application Notes and Protocols for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1,3,5-trisubstituted pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The following application notes describe four robust and versatile methods for their preparation: the Knorr pyrazole synthesis, synthesis from chalcones, a three-component one-pot synthesis, and a regioselective synthesis from N-alkylated tosylhydrazones and terminal alkynes.

Method 1: Knorr Pyrazole Synthesis from 1,3-Diketones and Hydrazines

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles. It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][2] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.[3] When using unsymmetrical 1,3-diketones, the regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions.

Experimental Protocol:
  • Reaction Setup: To a solution of the 1,3-diketone (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (5-10 mL) in a round-bottom flask, add the substituted hydrazine (1.1 mmol).

  • Reaction Conditions: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid). The reaction mixture is then typically heated to reflux and stirred for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then poured into ice-water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation:
Entry1,3-Diketone (R1, R3)Hydrazine (R2)ProductYield (%)Ref.
1Acetylacetone (CH3, CH3)Phenylhydrazine1-phenyl-3,5-dimethyl-1H-pyrazole90[2]
2Benzoylacetone (Ph, CH3)Phenylhydrazine1,3-diphenyl-5-methyl-1H-pyrazole & 1,5-diphenyl-3-methyl-1H-pyrazole85 (mixture)[3]
3Dibenzoylmethane (Ph, Ph)Hydrazine hydrate3,5-diphenyl-1H-pyrazole92[1]
41-(4-methoxyphenyl)-3-phenylpropane-1,3-dionePhenylhydrazine1,5-diphenyl-3-(4-methoxyphenyl)-1H-pyrazole88[3]

Method 2: Synthesis from Chalcones and Hydrazines

The reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives is another versatile route to 1,3,5-trisubstituted pyrazoles (often initially forming pyrazolines which can be oxidized in situ or in a separate step).[4] This method involves the initial synthesis of chalcones via a Claisen-Schmidt condensation of an appropriate aldehyde and ketone, followed by cyclization with a hydrazine.[4]

Experimental Protocol:

Step 1: Synthesis of Chalcones

  • To a stirred solution of an appropriate acetophenone (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in ethanol (10 mL), a solution of aqueous sodium hydroxide (40-60%) is added dropwise at room temperature.

  • The reaction mixture is stirred for 2-4 hours, during which a solid precipitate usually forms.

  • The mixture is then poured into crushed ice and acidified with dilute HCl.

  • The precipitated chalcone is filtered, washed with water, and recrystallized from ethanol.

Step 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles

  • A mixture of the chalcone (1.0 mmol) and a substituted hydrazine (e.g., phenylhydrazine, 1.1 mmol) in a suitable solvent like glacial acetic acid or ethanol (10 mL) is refluxed for 4-8 hours.

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled and poured into ice-cold water.

  • The solid product is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Data Presentation:
EntryChalconeHydrazineProductYield (%)Ref.
1(E)-1,3-diphenylprop-2-en-1-onePhenylhydrazine1,3,5-triphenyl-1H-pyrazole85
2(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-onePhenylhydrazine3-(4-chlorophenyl)-1,5-diphenyl-1H-pyrazole82
3(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-onePhenylhydrazine5-(4-methoxyphenyl)-1,3-diphenyl-1H-pyrazole88
4(E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-onePhenylhydrazine3-(4-nitrophenyl)-1,5-diphenyl-1H-pyrazole78

Method 3: One-Pot, Three-Component Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step, avoiding the isolation of intermediates.[5] A notable one-pot, three-component synthesis of 3,4,5-trisubstituted pyrazoles involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a tosylhydrazone.[6][7] This method proceeds via a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent aromatization.[6][7]

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, a mixture of the aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and the tosylhydrazone (1.2 mmol) is prepared in a suitable solvent such as ethanol or methanol (10 mL).

  • Catalyst and Conditions: A base, such as triethylamine or piperidine (0.2 mmol), is added to the mixture. The reaction is then stirred at room temperature or heated to reflux for 6-12 hours.

  • Monitoring the Reaction: The reaction progress is monitored by TLC.

  • Work-up and Purification: After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then treated with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.

Data Presentation:
EntryAldehyde1,3-DicarbonylTosylhydrazoneProductYield (%)Ref.
1BenzaldehydeAcetylacetoneTosylhydrazoneEthyl 5-methyl-1-tosyl-3-phenyl-1H-pyrazole-4-carboxylate85[6][7]
24-ChlorobenzaldehydeAcetylacetoneTosylhydrazoneEthyl 3-(4-chlorophenyl)-5-methyl-1-tosyl-1H-pyrazole-4-carboxylate88[6][7]
34-MethoxybenzaldehydeDimedoneTosylhydrazone6,6-Dimethyl-3-(4-methoxyphenyl)-1-tosyl-1,5,6,7-tetrahydro-4H-indazol-4-one82[6][7]
4Thiophene-2-carbaldehydeEthyl acetoacetateTosylhydrazoneEthyl 5-methyl-3-(thiophen-2-yl)-1-tosyl-1H-pyrazole-4-carboxylate79[6][7]

Method 4: Regioselective Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes

This modern approach provides excellent regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles, which can be a challenge with classical methods, especially when the substituents at the 3- and 5-positions are sterically and electronically similar.[8][9][10] The reaction proceeds under basic conditions and demonstrates a broad substrate scope with good to high yields.[8][10]

Experimental Protocol:
  • Reaction Setup: To a solution of the N-alkylated tosylhydrazone (0.2 mmol) and the terminal alkyne (0.3 mmol) in pyridine (2.0 mL) in a sealed tube, add potassium tert-butoxide (t-BuOK, 0.4 mmol) and 18-crown-6 (0.02 mmol).

  • Reaction Conditions: The reaction mixture is stirred at 80 °C for 12 hours.

  • Monitoring the Reaction: The reaction is monitored by TLC analysis.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 1,3,5-trisubstituted pyrazole.

Data Presentation:
EntryN-Alkylated TosylhydrazoneTerminal AlkyneProductYield (%)Ref.
1N-benzyl-p-toluenesulfonohydrazidePhenylacetylene1-benzyl-3,5-diphenyl-1H-pyrazole92[8][10]
2N-benzyl-p-toluenesulfonohydrazide4-Ethynyltoluene1-benzyl-5-phenyl-3-(p-tolyl)-1H-pyrazole89[8][10]
3N-(4-chlorobenzyl)-p-toluenesulfonohydrazidePhenylacetylene1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole85[8][10]
4N-benzyl-p-toluenesulfonohydrazide1-Ethynyl-4-methoxybenzene1-benzyl-3-(4-methoxyphenyl)-5-phenyl-1H-pyrazole91[8][10]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of 1,3,5-trisubstituted pyrazoles.

G General Workflow for 1,3,5-Trisubstituted Pyrazole Synthesis Start Starting Materials (e.g., 1,3-Diketones, Chalcones, Aldehydes, Alkynes) Reaction Chemical Synthesis (e.g., Knorr, MCR) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity Application Biological Screening (e.g., Drug Discovery) Purity->Application

Caption: Generalized workflow for the synthesis and characterization of 1,3,5-trisubstituted pyrazoles.

References

Application Notes and Protocols for the In Vitro Biological Evaluation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2] Derivatives of this heterocycle exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of drug discovery research.[1][2][3] Several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, feature the pyrazole motif as a critical pharmacophore.[1][4] This document provides detailed application notes and standardized protocols for the in vitro evaluation of novel pyrazole compounds, designed to guide researchers in obtaining robust and reproducible data.

Application Note: Anticancer Evaluation

Pyrazole derivatives have demonstrated significant potential as anticancer agents by modulating key cellular processes like cell cycle progression and apoptosis.[5][6] They have been shown to target various proteins, including Cyclin-Dependent Kinases (CDKs) and Bcl-2, leading to the inhibition of cancer cell proliferation.[5][7][8] The initial evaluation of these compounds typically involves assessing their cytotoxicity against a panel of human cancer cell lines to determine their potency and selectivity.[9][10]

Data Presentation: Cytotoxicity of Pyrazole Compounds

The following table summarizes the cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of various pyrazole derivatives against different cancer cell lines.

Compound ID/ClassTarget/MechanismCell LineCancer TypeIC50 (µM)Reference
Compound 3fApoptosis InducerMDA-MB-468Triple-Negative Breast Cancer14.97 (24h), 6.45 (48h)[5]
Compound 9dApoptosis InducerMDA-MB-231Breast Cancer<10[5]
Compound 10bBcl-2 InhibitorMCF-7Breast Cancer3.9 - 35.5[5]
Compound 10cBcl-2 InhibitorA549Lung Cancer3.9 - 35.5[5]
Methoxy Derivative 3dAntitumor AgentMCF-7Breast Cancer10[9][11]
Methoxy Derivative 3eAntitumor AgentMCF-7Breast Cancer12[9][11]
Pyrazole 5aAntitumor AgentMCF-7Breast Cancer14[9][11]
Compound C5EGFR InhibitorMCF-7Breast Cancer0.08[7]
Compound 7aCDK-2 InhibitorHepG2Liver Carcinoma6.1[12]
Compound 7bCDK-2 InhibitorHepG2Liver Carcinoma7.9[12]
Compound 4eG2/M ArrestHT-29Colon Carcinoma-[8]

Application Note: Antimicrobial Evaluation

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[13] Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[2][14][15] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[16][17]

Data Presentation: Antimicrobial Activity of Pyrazole Compounds

The table below presents the MIC values of selected pyrazole compounds against various bacterial and fungal strains.

Compound IDTarget MicroorganismMIC (µg/mL)Reference DrugReference
Compound 21aStaphylococcus aureus62.5Chloramphenicol[13]
Compound 21aCandida albicans7.8Clotrimazole[13]
Compound 21aAspergillus niger2.9Clotrimazole[13]
Compound 5cEscherichia coli6.25-[16]
Compound 5cKlebsiella pneumoniae6.25-[16]
Compound 3Escherichia coli0.25Ciprofloxacin[4]
Compound 4Streptococcus epidermidis0.25Ciprofloxacin[4]
Compound 2Aspergillus niger1Clotrimazole[4]

Application Note: Anti-inflammatory Evaluation

Chronic inflammation is implicated in numerous diseases. Pyrazole-based compounds, most notably the selective COX-2 inhibitor Celecoxib, are well-established anti-inflammatory agents.[4] Their mechanism often involves the inhibition of key inflammatory enzymes like Cyclooxygenase-2 (COX-2) or the suppression of inflammatory mediators such as nitric oxide (NO).[18][19][20]

Data Presentation: Anti-inflammatory Activity of Pyrazole Compounds

This table summarizes the in vitro anti-inflammatory activity of representative pyrazole compounds, focusing on COX-2 and Nitric Oxide Synthase (NOS) inhibition.

Compound ID/ClassTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-Thiazole HybridCOX-2 / 5-LOX0.03 / 0.12-[19]
3,5-diarylpyrazoleCOX-20.01-[19]
Compound 2aCOX-20.019-[21]
Compound 3bCOX-20.03922.21[21]
Compound 5bCOX-20.03817.47[21]
1H-Pyrazole-1-carboxamidine (PCA)iNOS / nNOS / eNOS0.2-[20][22]
4-methyl-PCAiNOS2.4Selective for iNOS[20][22]
3-methyl-PCAiNOS5.0Selective for iNOS[20][22]

Experimental Protocols & Visualizations

This section provides detailed, step-by-step protocols for the key in vitro assays discussed above. Accompanying diagrams generated using Graphviz illustrate the general experimental workflow and a representative signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro biological evaluation of newly synthesized pyrazole compounds.

G cluster_start Compound Preparation cluster_assays In Vitro Biological Assays cluster_analysis Data Analysis start Synthesized Pyrazole Compound stock Prepare DMSO Stock Solution start->stock working Prepare Working Dilutions stock->working anticancer Anticancer Screening (MTT, Apoptosis, Cell Cycle) working->anticancer antimicrobial Antimicrobial Screening (MIC Determination) working->antimicrobial antiinflammatory Anti-inflammatory Screening (COX-2, NO Inhibition) working->antiinflammatory analysis Calculate IC50 / MIC Analyze Flow Cytometry Data anticancer->analysis antimicrobial->analysis antiinflammatory->analysis sar Structure-Activity Relationship (SAR) analysis->sar lead Lead Compound Identification sar->lead

General workflow for in vitro evaluation of pyrazole compounds.
Protocol 4.1: Cell Viability (MTT) Assay

This assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[5][23]

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[24][25]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[23]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[5] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][26] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.[23][25]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.[5]

Protocol 4.2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies apoptosis by using Annexin V-FITC to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.[5][24]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Pyrazole compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[24] Treat cells with the desired concentrations of the pyrazole compound for a specified time (e.g., 24 hours).[27]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer provided in the kit.[5] Add Annexin V-FITC and PI according to the manufacturer's protocol.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5][26]

  • Flow Cytometry Analysis: Analyze the stained cells immediately. Differentiate cell populations:

    • Viable cells: Annexin V-negative and PI-negative.[5]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

Protocol 4.3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA. The DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27]

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Pyrazole compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound as described for the apoptosis assay.[5]

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.[5]

  • Data Analysis: Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest.[5]

Signaling Pathway Diagram: Pyrazole-Induced Apoptosis

This diagram illustrates a simplified, proposed signaling pathway where a pyrazole compound induces apoptosis, potentially through the modulation of Bcl-2 family proteins and activation of caspases.

G compound Pyrazole Compound cell Cancer Cell compound->cell Enters bcl2 Anti-apoptotic (e.g., Bcl-2) compound->bcl2 Inhibits bax Pro-apoptotic (e.g., Bax) compound->bax Activates mito Mitochondria bcl2->mito Blocks bax->mito Promotes cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Proposed signaling pathway for pyrazole-induced apoptosis.
Protocol 4.4: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against bacteria and fungi.[16][17]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Pyrazole compound

  • Positive control antibiotic (e.g., Ciprofloxacin, Clotrimazole)[13]

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a series of two-fold dilutions of the pyrazole compound in the broth medium directly in the 96-well plate.[28]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with standard antibiotic), a growth control (microorganism with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol 4.5: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, often using a colorimetric or fluorometric method.[21][29] Many commercial kits are available.[30][31][32][33]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, BPS Bioscience, or Sigma-Aldrich)

  • Purified human or ovine COX-2 enzyme

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control[21]

  • 96-well plate

  • Microplate reader

Procedure (General, based on commercial kits):

  • Reagent Preparation: Prepare assay buffer, enzyme, and substrate solutions according to the kit manufacturer's instructions.[30]

  • Inhibitor Addition: Add the pyrazole compound at various concentrations to the wells. Also, prepare wells for 100% initial activity (vehicle control) and a positive control (Celecoxib).[30][33]

  • Enzyme Addition: Add the COX-2 enzyme and heme to the wells.[30]

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[30]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells.[30]

  • Signal Detection: Incubate for a short period (e.g., 2-10 minutes) and then stop the reaction if necessary.[30][33] Measure the absorbance or fluorescence at the appropriate wavelength. The signal is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 4.6: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitrite (a stable metabolite of NO) in the supernatant of cultured cells, typically lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7), using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • 96-well cell culture plates

  • Culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • Pyrazole compound

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the pyrazole compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Incubate for 24 hours.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of sulfanilamide solution to each supernatant sample, incubate for 10 minutes in the dark. Then, add 50 µL of the N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes in the dark. A purple/magenta color will develop.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control. Calculate the IC50 value for NO inhibition.

References

Application Notes and Protocols for N-arylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-arylation of pyrazoles, a crucial transformation in the synthesis of biologically active compounds. The protocols outlined below cover prominent methods, including copper-catalyzed Ullmann condensation, palladium-catalyzed Buchwald-Hartwig amination, and modern microwave-assisted techniques.

Introduction

N-arylpyrazoles are privileged structural motifs found in numerous pharmaceuticals and agrochemicals. The development of efficient and versatile methods for their synthesis is of significant interest in medicinal and process chemistry. This document offers a comparative overview of common N-arylation strategies, complete with detailed protocols and quantitative data to guide researchers in selecting the optimal conditions for their specific substrates.

Data Presentation: Comparative Analysis of N-arylation Methods

The following tables summarize quantitative data for various N-arylation methods, allowing for easy comparison of their efficacy across different substrates and reaction conditions.

Table 1: Copper-Catalyzed N-arylation of Pyrazoles (Ullmann Condensation)

EntryPyrazoleAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PyrazoleIodobenzeneCuI (5)L-proline (20)K₂CO₃DMSO902485
2Pyrazole4-BromoanisoleCuI (10)N,N'-Dimethylethylenediamine (20)K₃PO₄Dioxane1102492
33,5-DimethylpyrazoleIodobenzeneCuI (5)1,10-Phenanthroline (10)Cs₂CO₃Toluene1102488
43,5-Dimethylpyrazole4-BromotolueneCu₂O (10)Salicylaldoxime (20)K₂CO₃DMF1303678
54-NitropyrazoleIodobenzeneCuI (10)NoneK₂CO₃DMF1401275

Table 2: Palladium-Catalyzed N-arylation of Pyrazoles (Buchwald-Hartwig Amination)

EntryPyrazoleAryl Halide/TriflateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pyrazole4-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH1001295[1]
2PyrazolePhenyl triflatePd(OAc)₂ (2)tBuBrettPhos (4)K₂CO₃Toluene1001891[2]
33,5-Dimethylpyrazole4-BromoanisolePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001689
43-Phenylpyrazole1-Chloro-4-nitrobenzenePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1102482
5Pyrazole2-BromopyridinePdCl₂(dppf) (5)-K₂CO₃Dioxane1001879

Table 3: Microwave-Assisted N-arylation of Pyrazoles

EntryPyrazoleAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventPower (W)Time (min)Yield (%)
1Pyrazole4-BromoanisoleCuI (10)L-Lysine (20)K₃PO₄None1501085[3]
2Imidazole4-BromoacetophenoneCuI (10)L-Proline (20)K₂CO₃None1201591
3Pyrazole4-IodotolueneCu(OAc)₂ (10)NoneK₂CO₃DMF100594[4]
43,5-Dimethylpyrazole1-Bromo-4-nitrobenzeneCuI (5)NoneK₂CO₃None200888
5Pyrazole4-BromobenzonitrileCuI (10)N,N-dimethylglycine (20)Cs₂CO₃NMP1801090

Experimental Protocols

Protocol 1: Copper-Diamine-Catalyzed N-Arylation of Pyrazole (Ullmann Type)[5][6][7]

This protocol describes a general procedure for the copper-catalyzed N-arylation of pyrazoles using a diamine ligand.

Materials:

  • Copper(I) iodide (CuI)

  • Pyrazole

  • Aryl halide (e.g., aryl iodide or aryl bromide)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • N,N'-Dimethylethylenediamine

  • Anhydrous dioxane or toluene

  • Schlenk tube or a sealable reaction vessel

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), the pyrazole (1.0 mmol), and K₃PO₄ (2.1 mmol).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle two more times.

  • Under a positive flow of argon, add the aryl halide (1.2 mmol) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%).

  • Add anhydrous dioxane (1.0 mL) via syringe.

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL).

  • Filter the mixture through a short pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-arylpyrazole.

Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole (Buchwald-Hartwig Type)[2]

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of pyrazoles with aryl triflates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • tBuBrettPhos

  • Pyrazole

  • Aryl triflate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or a sealable reaction vessel

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

  • Standard glassware for workup and purification

  • Dichloromethane

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and tBuBrettPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube containing a magnetic stir bar.

  • Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 5 minutes.

  • Add the pyrazole (1.0 mmol), the aryl triflate (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane.

  • Filter the mixture through a plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N-arylpyrazole.

Protocol 3: Microwave-Assisted Ligand-Free Copper-Catalyzed N-Arylation[3][4]

This protocol provides a rapid and efficient method for the N-arylation of pyrazoles using microwave irradiation without an added ligand.

Materials:

  • Copper(I) iodide (CuI) or Copper(II) acetate (Cu(OAc)₂)

  • Pyrazole

  • Aryl iodide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or solvent-free conditions

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • Microwave reactor

  • Standard glassware for workup and purification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add Cu(OAc)₂ (0.1 mmol, 10 mol%), pyrazole (1.0 mmol), aryl iodide (1.1 mmol), and K₂CO₃ (2.0 mmol).

  • If using a solvent, add DMF (2.0 mL). For solvent-free conditions, proceed to the next step.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 100 W for 5-15 minutes, with a set temperature of 120-150 °C.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows and a catalytic cycle for the N-arylation of pyrazoles.

experimental_workflow cluster_start Starting Materials cluster_reagents Reaction Components cluster_conditions Reaction Conditions pyrazole Pyrazole reaction_vessel Reaction Setup (Schlenk tube / Microwave vial) pyrazole->reaction_vessel aryl_halide Aryl Halide / Triflate aryl_halide->reaction_vessel catalyst Catalyst (Cu or Pd salt) catalyst->reaction_vessel ligand Ligand (Optional) ligand->reaction_vessel base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction_vessel solvent Solvent solvent->reaction_vessel heating Heating (Conventional or Microwave) reaction_vessel->heating atmosphere Inert Atmosphere (Ar or N₂) reaction_vessel->atmosphere workup Workup (Extraction, Filtration) heating->workup atmosphere->workup purification Purification (Column Chromatography) workup->purification product N-Arylpyrazole purification->product

Caption: General experimental workflow for the N-arylation of pyrazoles.

buchwald_hartwig_cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)Lₙ-X oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 [Ar-Pd(II)Lₙ(H-Pyrazole)]⁺X⁻ amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)Lₙ(Pyrazole) deprotonation->pd_complex3 base_h Base-H⁺ deprotonation->base_h reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 product N-Arylpyrazole reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition pyrazole H-Pyrazole pyrazole->amine_coordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation.

References

Application Notes and Protocols for the Functionalization of the Pyrazole Ring at the C4 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil. The strategic functionalization of the pyrazole ring is a critical step in the development of new therapeutic agents, enabling the fine-tuning of their pharmacological profiles. The C4 position of the pyrazole ring is a particularly attractive site for modification due to its inherent electron-rich character, making it susceptible to electrophilic attack.[1] This document provides detailed application notes and experimental protocols for key methods used to functionalize the C4 position of pyrazoles, empowering researchers to access a diverse range of substituted pyrazole derivatives for drug discovery and materials science.

Overview of C4 Functionalization Strategies

The functionalization of the pyrazole C4 position can be achieved through several synthetic strategies. The choice of method often depends on the desired substituent, the available starting materials, and the overall complexity of the target molecule. The main approaches can be categorized as follows:

  • Electrophilic Substitution: This is a fundamental and widely used method that takes advantage of the high electron density at the C4 position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.[1]

  • Vilsmeier-Haack Formylation: This reaction allows for the introduction of a formyl group (-CHO) at the C4 position, which can then serve as a versatile handle for further synthetic transformations.

  • Transition-Metal-Catalyzed C-H Functionalization: In recent years, direct C-H functionalization has emerged as a powerful and atom-economical strategy. Palladium-catalyzed reactions, for instance, allow for the direct introduction of aryl, allyl, and benzyl groups at the C4 position, often with high regioselectivity.[1]

  • Functionalization of Pre-functionalized Pyrazoles: This approach involves the use of a pre-existing functional group at the C4 position, such as a halogen, as a launching point for further modifications, typically through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig reactions.

C4_Functionalization_Overview Major Pathways for Pyrazole C4 Functionalization cluster_electrophilic Electrophilic Substitution cluster_metal_catalyzed Metal-Catalyzed Cross-Coupling Pyrazole Pyrazole Halogenation Halogenation (NBS, I₂, etc.) Pyrazole->Halogenation Nitration Nitration (HNO₃/H₂SO₄) Pyrazole->Nitration Formylation Vilsmeier-Haack Formylation Pyrazole->Formylation C4_Halopyrazole C4-Halopyrazole Halogenation->C4_Halopyrazole C4_Nitro C4-Nitro Pyrazole Nitration->C4_Nitro C4_Formyl C4-Formyl Pyrazole Formylation->C4_Formyl Suzuki Suzuki-Miyaura Coupling C4_Halopyrazole->Suzuki Buchwald Buchwald-Hartwig Amination C4_Halopyrazole->Buchwald C4_Aryl C4-Aryl Pyrazole Suzuki->C4_Aryl C4_Amino C4-Amino Pyrazole Buchwald->C4_Amino

Overview of major pathways for pyrazole C4 functionalization.

Experimental Protocols and Data

This section provides detailed experimental protocols for several common C4 functionalization reactions, along with tabulated data for yields and reaction conditions to facilitate comparison.

Electrophilic Halogenation

Halogenated pyrazoles are valuable intermediates for further functionalization, particularly in metal-catalyzed cross-coupling reactions.

This method is highly effective for a range of substituted pyrazoles, especially those with electron-withdrawing groups.[2][3]

Iodination_Workflow Workflow for C4-Iodination using I₂/CAN start Start dissolve Dissolve pyrazole, I₂, and CAN in acetonitrile start->dissolve reflux Reflux the reaction mixture overnight dissolve->reflux cool Cool to room temperature and remove solvent reflux->cool dissolve_dcm Dissolve residue in dichloromethane (DCM) cool->dissolve_dcm wash_thiosulfate Wash with saturated aq. Na₂S₂O₃ to quench excess I₂ dissolve_dcm->wash_thiosulfate wash_water Wash with water wash_thiosulfate->wash_water dry Dry organic layer over anhydrous Na₂SO₄ wash_water->dry concentrate Filter and concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify end 4-Iodopyrazole purify->end

Experimental workflow for C4-iodination of pyrazole.

Protocol:

  • To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol).[2][3]

  • Reflux the reaction mixture overnight.[2][3]

  • After cooling to room temperature, remove the solvent in vacuo.[2][3]

  • Dissolve the residue in dichloromethane (15 mL).[2][3]

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (5 mL) to quench excess iodine, followed by water (10 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[2]

Data Presentation:

SubstrateReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
1-Aryl-3-CF₃-pyrazoleI₂, CANAcetonitrileRefluxOvernight75-95[3]
1,3,5-Trisubstituted pyrazoleI₂, HIO₃Acetic Acid801-380-95[1]
PyrazoleI₂, H₂O₂WaterRT1-7263-100[4][5]

NBS is a convenient and effective reagent for the regioselective bromination of pyrazoles at the C4 position.

Protocol:

  • To a solution of the pyrazole (1.0 mmol) in acetonitrile (5 mL), add N-bromosuccinimide (1.1 mmol).

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

SubstrateReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1,3,5-TrimethylpyrazoleNBSAcetonitrileRT295[6]
1-Phenyl-3,5-dimethylpyrazoleNBSAcetonitrileRT1.592[6]
1-PhenylpyrazoleNBSAcetonitrileRT388[6]
Vilsmeier-Haack Formylation

This reaction introduces a formyl group at the C4 position of the pyrazole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Vilsmeier_Workflow Workflow for Vilsmeier-Haack Formylation start Start prepare_reagent Prepare Vilsmeier reagent: Add POCl₃ to DMF at 0°C start->prepare_reagent add_pyrazole Add pyrazole substrate to the Vilsmeier reagent prepare_reagent->add_pyrazole heat_reaction Heat the reaction mixture (e.g., 70-120°C) add_pyrazole->heat_reaction cool_quench Cool to room temperature and pour onto crushed ice heat_reaction->cool_quench neutralize Neutralize with a base (e.g., NaHCO₃ or NaOH solution) cool_quench->neutralize extract Extract the product with an organic solvent (e.g., ethyl acetate) neutralize->extract wash_dry Wash the organic layer with brine and dry over Na₂SO₄ extract->wash_dry concentrate_purify Concentrate and purify by column chromatography wash_dry->concentrate_purify end 4-Formylpyrazole concentrate_purify->end

Experimental workflow for Vilsmeier-Haack formylation.

Protocol:

  • In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 2.0-5.0 equiv.) dropwise to dimethylformamide (DMF, 5.0-10.0 equiv.) with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add the 1,3-disubstituted pyrazole (1.0 equiv.) to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 70-120°C for 2-6 hours.[7]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

SubstratePOCl₃ (equiv.)DMF (equiv.)Temp. (°C)Time (h)Yield (%)Reference
1-Methyl-3-propyl-5-chloro-1H-pyrazole25120255[7]
1,3-Diphenyl-5-chloro-1H-pyrazole25120275[7]
1-Benzyl-3-methyl-5-chloro-1H-pyrazole25120272[7]
Metal-Catalyzed Cross-Coupling of C4-Halopyrazoles

C4-halopyrazoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

This palladium-catalyzed reaction couples a C4-bromopyrazole with an arylboronic acid to form a C4-arylpyrazole.

Suzuki_Catalytic_Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_ArylHalide Ar-Pd(II)L₂(X) Pd0->PdII_ArylHalide Ar-X OxAdd Oxidative Addition PdII_ArylAryl Ar-Pd(II)L₂(Ar') PdII_ArylHalide->PdII_ArylAryl Ar'-B(OH)₂ + Base Transmetal Transmetalation PdII_ArylAryl->Pd0 Ar-Ar' Product Ar-Ar' PdII_ArylAryl->Product RedElim Reductive Elimination ArylHalide R-X (4-Bromopyrazole) BoronicAcid R'-B(OH)₂ (Arylboronic acid) Base Base

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol:

  • To a Schlenk tube, add the 4-bromopyrazole derivative (0.1 mmol, 1.0 equiv.), arylboronic acid (0.11 mmol, 1.1 equiv.), Pd(PPh₃)₄ (0.005 mmol, 5 mol%), and Na₂CO₃ (0.25 mmol, 2.5 equiv.).[8]

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (1.6 mL) and water (0.4 mL) via syringe.[8]

  • Heat the reaction mixture at 80-110°C for 5-15 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Data Presentation:

4-Bromopyrazole SubstrateArylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Benzyl-4-bromopyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001292[8]
4-Bromo-1H-pyrazole4-Methoxyphenylboronic acidP2 PrecatalystK₃PO₄Dioxane/H₂O60685[8]
1-Methyl-4-bromopyrazole3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001288[8]

This palladium-catalyzed reaction is a powerful method for forming a C-N bond between a C4-halopyrazole and an amine.

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)L₂(X) OxAdd->PdII_ArylHalide Ar-X Ligand_Exchange Ligand Exchange PdII_ArylHalide->Ligand_Exchange HNR'₂ + Base PdII_ArylAmine Ar-Pd(II)L₂(NHR'₂) Ligand_Exchange->PdII_ArylAmine RedElim Reductive Elimination PdII_ArylAmine->RedElim RedElim->Pd0 Ar-NR'₂ Product Ar-NR'₂ RedElim->Product ArylHalide R-X (4-Bromopyrazole) Amine HNR'₂ Base Base

Catalytic cycle of the Buchwald-Hartwig amination.

Protocol:

  • In a microwave vial, add 4-bromo-1-tritylpyrazole (50.0 mg, 0.128 mmol), tBuDavePhos (8.8 mg, 20 mol%), Pd(dba)₂ (7.4 mg, 10 mol%), and potassium t-butoxide (28.8 mg, 2.0 equiv.).[9]

  • Add xylene (2 mL) and the desired amine (2.0 equiv.).[9]

  • Seal the vial and heat in a microwave reactor at 130°C for 1 hour.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Presentation:

4-Halopyrazole SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂/tBuDavePhosKOtBuXylene130 (MW)195[9][10]
4-Bromo-1-tritylpyrazoleMorpholinePd(dba)₂/tBuDavePhosKOtBuXylene130 (MW)192[10]
4-Iodo-1-tritylpyrazoleAllylamineCuIKOtBuDMF1002472[10]

Conclusion

The functionalization of the pyrazole ring at the C4 position is a critical aspect of modern drug discovery and materials science. The methods outlined in this document, from classical electrophilic substitution to modern metal-catalyzed cross-coupling reactions, provide a robust toolkit for chemists to synthesize a wide array of novel pyrazole derivatives. By understanding the principles behind these reactions and carefully selecting the appropriate methodology, researchers can efficiently and selectively modify the pyrazole scaffold to generate molecules with desired properties and potential therapeutic applications.

References

Application Notes and Protocols: The Use of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole as a versatile scaffold for the synthesis and evaluation of novel kinase inhibitors. The pyrazole core is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, valued for its ability to form key interactions within the ATP-binding site of various kinases. This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and data presentation guidelines for researchers in oncology, medicinal chemistry, and drug discovery.

Introduction to this compound in Kinase Inhibitor Design

The structure of this compound offers several strategic advantages for kinase inhibitor development. The dimethyl-pyrazole core serves as a robust anchor that can engage in hydrogen bonding with the hinge region of the kinase ATP-binding pocket. The 4-bromophenyl group provides a convenient handle for synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents to explore the solvent-exposed region of the kinase active site, enabling the optimization of potency and selectivity.

Derivatives of this scaffold have been explored as inhibitors of several key kinase families implicated in cancer and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (MAPK), and c-Jun N-terminal Kinase (JNK).

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

Quantitative data from kinase inhibition and cell-based assays should be presented in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis and comparison with reference compounds.

Compound IDTarget KinaseIC50 (nM) [Enzymatic Assay]Target Cell LineIC50 (µM) [Cell Viability Assay]Reference CompoundReference IC50 (nM/µM)
Hypothetical Inhibitor 1 p38α50A549 (Lung Carcinoma)1.2BIRB 796100 pM (Kd)
Hypothetical Inhibitor 2 CDK2/cyclin A25HCT116 (Colon Carcinoma)0.8Roscovitine450 nM
Hypothetical Inhibitor 3 JNK375SH-SY5Y (Neuroblastoma)2.5SP60012540 nM

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of kinase inhibitors derived from this compound are provided below.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of a derivative of this compound.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the degassed solvent and the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Materials:

  • Purified recombinant kinase (e.g., p38α, CDK2/cyclin A)

  • Kinase-specific substrate

  • Synthesized pyrazole inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the pyrazole inhibitor in DMSO.

  • In a 384-well plate, add the kinase and substrate solution.

  • Add the diluted inhibitor or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium

  • Synthesized pyrazole inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the pyrazole inhibitor for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: Western Blotting for Target Kinase Phosphorylation

This protocol is used to assess the effect of the inhibitor on the phosphorylation status of the target kinase or its downstream substrates within a cellular context.

Materials:

  • Cancer cell line of interest

  • Synthesized pyrazole inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat the cells with the pyrazole inhibitor at various concentrations for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the change in protein phosphorylation levels.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling pathway, a common target for pyrazole-based inhibitors.

p38_MAPK_pathway ext_stimuli Stress Stimuli (UV, Cytokines) tak1 TAK1 ext_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream inhibitor 1-(4-Bromophenyl)-3,5-dimethyl- 1H-pyrazole Derivative inhibitor->p38 cellular_response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) downstream->cellular_response

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole derivative.

Experimental Workflow Diagram

This diagram outlines the general workflow for the development and evaluation of a kinase inhibitor.

experimental_workflow synthesis Synthesis of Inhibitor from This compound purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro_assay In Vitro Kinase Assay (IC50 Determination) purification->invitro_assay cell_viability Cell-Based Viability Assay (MTT, IC50 Determination) invitro_assay->cell_viability target_validation Target Engagement Assay (Western Blot for p-Kinase) cell_viability->target_validation sar Structure-Activity Relationship Analysis target_validation->sar sar->synthesis Optimization

Caption: General workflow for kinase inhibitor development and evaluation.

Application Notes and Protocols for the Quantification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole derivatives represent a significant class of heterocyclic compounds that are fundamental scaffolds in pharmaceuticals, agrochemicals, and material sciences.[1][2] Their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, make them a cornerstone of modern drug discovery.[2][3][4] Consequently, the development of robust, accurate, and precise analytical methods for the quantification of these derivatives is critical for quality control, pharmacokinetic studies, stability testing, and regulatory compliance.[5]

This document provides detailed application notes and experimental protocols for the quantification of pyrazole derivatives using several key analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, versatile, and reliable technique for the quantification of a broad range of pyrazole derivatives.[6] The method's strength lies in its ability to separate compounds based on their hydrophobicity, making it suitable for many pyrazole structures. When coupled with a UV detector, RP-HPLC offers a cost-effective and precise method for routine analysis and quality control.[5][6] The development of a stability-indicating HPLC method can also effectively separate the parent analyte from its potential degradation products.[5]

Quantitative Data Summary: HPLC Methods
Analyte/DerivativeColumnMobile PhaseFlow RateDetectionLinearity RangeLODLOQCitation
Pyrazoline DerivativeEclipse XDB C18 (150mm x 4.6mm, 5µm)0.1% Trifluoroacetic Acid : Methanol (20:80 v/v)1.0 mL/minUV at 206 nm50 - 150 µg/mL4 µg/mL15 µg/mL[6]
5-Hydrazinyl-4-phenyl-1H-pyrazoleC18 (250 mm x 4.6 mm, 5 µm)Acetonitrile : 0.1% TFA in Water (75:25 v/v)1.0 mL/minUV at 237 nm2.5 - 50 µg/mL2.43 µg/mL7.38 µg/mL[5]
Experimental Protocol: RP-HPLC for a Pyrazoline Derivative[6]

This protocol is based on a validated method for the determination of a synthesized pyrazoline derivative.[6]

1. Materials and Reagents:

  • Pyrazoline derivative reference standard

  • Methanol (HPLC grade)[7]

  • Trifluoroacetic acid (TFA)

  • Milli-Q water

  • Acetonitrile (HPLC grade)

2. Chromatographic Conditions:

  • HPLC System: Agilent HPLC with UV/Visible detector or equivalent.

  • Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).[6]

  • Mobile Phase: A mixture of 0.1% trifluoroacetic acid in Milli-Q water and methanol in a ratio of 20:80 v/v.[6][8]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25 ± 2°C.[6]

  • Injection Volume: 5.0 µL.[8]

  • Detection Wavelength: 206 nm.[6]

  • Run Mode: Isocratic.[6]

3. Preparation of Standard Solutions:

  • Standard Stock Solution (e.g., 600 µg/mL): Accurately weigh 60.1 mg of the pyrazoline derivative reference standard and dissolve it in a 100 mL volumetric flask with methanol.[6]

  • Working Standard Solutions: Further dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 50, 80, 100, 120, and 150 µg/mL).[6]

4. Sample Preparation:

  • Bulk Drug: Accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the established linearity range.[5]

  • Formulations: Extract a known amount of the formulation with a suitable solvent (e.g., methanol), followed by dilution with the mobile phase to the desired concentration.[5]

  • Filtration: Filter all sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.[5]

5. Chromatographic Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]

  • Inject 5.0 µL of each working standard solution and the prepared sample solution.[8]

  • Record the chromatograms and measure the peak area for the analyte.[5]

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.[5]

  • Determine the concentration of the pyrazoline derivative in the sample by interpolating its peak area from the calibration curve.[5]

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_cal Create Calibration Standards prep_std->prep_cal system_eq Equilibrate HPLC System prep_smp Prepare Sample Solution injection Inject Standards & Samples system_eq->injection chrom_acq Acquire Chromatograms injection->chrom_acq peak_int Integrate Peak Areas chrom_acq->peak_int cal_curve Construct Calibration Curve peak_int->cal_curve quant Quantify Analyte Concentration cal_curve->quant

Caption: General workflow for the quantification of pyrazole derivatives using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile pyrazole derivatives.[1] It is particularly valuable for separating and quantifying regioisomers, which often possess similar physicochemical properties, making their separation by other methods challenging.[1] The combination of chromatographic separation by GC with the precise mass detection of MS allows for unambiguous identification based on retention times and mass fragmentation patterns, ensuring accurate quantification even in complex industrial mixtures.[1][7]

Quantitative Data Summary: GC-MS Method
Analyte/DerivativeColumnCarrier GasInjection ModeOven ProgramMS DetectionCitation
Pyrazole IsomersDB-5ms (30m x 0.25mm, 0.25µm)Helium (1.2 mL/min)Split (20:1)80°C (2 min), ramp to final temp.Full Scan / SIM[1]
Experimental Protocol: GC-MS for Pyrazole Isomers[1]

This protocol outlines a method for the analysis of pyrazole isomers in industrial mixtures.[1]

1. Materials and Reagents:

  • Industrial pyrazole mixture sample

  • Methanol (analytical grade)

  • Dichloromethane (analytical grade)

  • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: Agilent GC-MS system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Injector Temperature: 250°C.[1]

  • Injection Volume: 1 µL.[1]

  • Injection Mode: Split (split ratio 20:1, adjustable based on concentration).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase temperature at a specified rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).

    • Final hold: Hold at the final temperature for a sufficient time to elute all components.[1]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Detection Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

3. Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve the sample in a minimal amount of methanol and then dilute to the mark with dichloromethane.[1]

  • Internal Standard (IS) Spiking: Add a known concentration of the IS solution to both the calibration standards and the sample solutions. The final IS concentration should be consistent across all solutions.[1]

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the pyrazole isomers of interest and the fixed concentration of the IS.

4. Analytical Procedure:

  • Inject 1 µL of each calibration standard and sample solution into the GC-MS system.

  • Acquire the data in full scan or SIM mode.

  • Identify the pyrazole isomers based on their retention times and characteristic mass fragmentation patterns.[7]

  • For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

  • Calculate the concentration of the pyrazole isomers in the sample using the calibration curve.

Workflow for GC-MS Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dissolve Dissolve Sample in Methanol/Dichloromethane spike Spike with Internal Standard (IS) dissolve->spike injection Inject 1µL into GC-MS System separation GC Separation on DB-5ms Column injection->separation detection MS Detection (EI, Scan/SIM) separation->detection identification Identify Analytes via Retention Time & Spectra detection->identification integration Integrate Analyte & IS Peak Areas identification->integration quant Quantify using Area Ratio & Cal Curve integration->quant LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extract Extract Analyte from Matrix spike Spike with Isotope-Labeled Internal Standard extract->spike injection Inject into LC-MS/MS System prep_cal Prepare Calibration Standards separation Ion-Pair LC Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Integrate Peak Areas (Analyte & IS) detection->integration cal_curve Construct Calibration Curve integration->cal_curve quant Calculate Analyte Concentration cal_curve->quant

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you to identify and resolve them efficiently.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[1]
Suboptimal catalyst.The choice of acid or base catalyst is critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, Lewis acids or catalysts like nano-ZnO have been shown to improve yields.[1]
Side reactions and byproduct formation.The formation of unwanted side products can significantly reduce the yield. Ensure the purity of your starting materials. Adjusting the stoichiometry of the reactants, particularly the hydrazine, can sometimes minimize side reactions. Using an excess of hydrazine (around 1.2 equivalents) can sometimes improve yields.[2]
Poor quality of reagents.Ensure the 4-bromophenylhydrazine and acetylacetone are of high purity. Hydrazine derivatives can degrade over time; using fresh or properly stored reagents is recommended.
Formation of Multiple Products (Isomers) Reaction with an unsymmetrical dicarbonyl compound.While acetylacetone is symmetrical, if you are using a different, unsymmetrical 1,3-dicarbonyl, the formation of regioisomers is possible. Careful control of reaction conditions, such as temperature and catalyst, can sometimes favor the formation of one isomer.
Difficult Product Isolation/Purification Product is an oil or does not crystallize easily.If the product does not precipitate upon cooling, the solvent can be removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes).
Presence of colored impurities.Discoloration, often yellow or red, can occur.[3] These impurities can sometimes be removed by washing the crude product with a non-polar solvent like toluene before further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and direct method is the Knorr pyrazole synthesis, which involves the condensation reaction between a 1,3-dicarbonyl compound (in this case, acetylacetone) and a hydrazine derivative (4-bromophenylhydrazine).[2] This reaction is typically catalyzed by an acid.

Q2: What is the general reaction mechanism?

The Knorr pyrazole synthesis proceeds through the following key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[2]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (acetylacetone and 4-bromophenylhydrazine) on a TLC plate. The disappearance of the starting material spots and the appearance of a new product spot will indicate the progression of the reaction.

Q4: What are some alternative catalysts that could improve the yield?

While acetic acid is a common catalyst, other catalysts have been shown to be effective in pyrazole synthesis. For instance, nano-ZnO has been reported to give excellent yields (up to 95%) in the synthesis of similar pyrazole derivatives.[4][5] Copper triflate has also been used as a catalyst in related reactions.[4]

Data Presentation

Table 1: Effect of Catalyst on the Yield of Substituted Pyrazoles (Illustrative)

CatalystSolventTemperatureYield (%)Reference
Acetic Acid (catalytic)EthanolRefluxGood to Excellent[1]
Nano-ZnONot specifiedNot specified95[4][5]
Copper Triflate--INVALID-LINK--Not specified82[4]

Note: The yields presented are for similar pyrazole syntheses and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: General Knorr Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific experimental setup.

Materials:

  • 4-bromophenylhydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenylhydrazine hydrochloride (1.0 eq).

  • Add ethanol to dissolve the starting material.

  • Add acetylacetone (1.0-1.2 eq) to the mixture.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent.

Visualizations

Knorr_Pyrazole_Synthesis Start Starting Materials: 4-Bromophenylhydrazine Acetylacetone Reaction_Setup Reaction Setup: - Dissolve in Ethanol - Add Acetic Acid (catalyst) Start->Reaction_Setup Heating Heating: - Reflux (e.g., 78°C) - Monitor by TLC Reaction_Setup->Heating Workup Work-up: - Remove Solvent - Extraction Heating->Workup Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product Product: This compound Purification->Product

Caption: Experimental workflow for the Knorr synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Product Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Suboptimal_Catalyst Suboptimal Catalyst? Low_Yield->Suboptimal_Catalyst Side_Reactions Side Reactions? Low_Yield->Side_Reactions Increase_Time_Temp Increase Reaction Time/Temp Monitor with TLC Incomplete_Reaction->Increase_Time_Temp Change_Catalyst Consider Alternative Catalyst (e.g., nano-ZnO) Suboptimal_Catalyst->Change_Catalyst Purify_Reagents Purify Starting Materials Adjust Stoichiometry Side_Reactions->Purify_Reagents

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

References

Technical Support Center: Purification of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Column Chromatography

Possible Cause Solution
Improper Solvent System The polarity of the eluent may be too high, causing the product to elute too quickly with impurities.
- Start with a low polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
- Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio.
Column Overloading Too much crude product was loaded onto the column, leading to poor separation.
- Use an appropriate amount of silica gel (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
Product Streaking/Tailing on the Column The compound may be interacting too strongly with the silica gel.
- Add a small amount of a more polar solvent (e.g., a few drops of triethylamine) to the eluent to reduce tailing.
Product is a Liquid or Oil The product is described in some literature as a brown liquid, making it difficult to isolate and handle.[1]
- After chromatography, concentrate the fractions containing the pure product under reduced pressure. If it remains an oil, ensure all solvent is removed. Characterization by NMR and MS is crucial to confirm purity.[1]

Problem 2: Oiling Out During Recrystallization

Possible Cause Solution
Solvent Choice The chosen solvent may be too good a solvent for the compound, even at room temperature.
- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for pyrazole derivatives include ethanol, methanol, and isopropanol.[2]
- A mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent and then add the "poor" solvent dropwise until turbidity appears, followed by slow cooling.[2]
Cooling Too Rapidly Rapid cooling can cause the compound to separate as an oil rather than forming crystals.
- Allow the hot, saturated solution to cool slowly to room temperature. Placing the flask in an insulated container can help. Once at room temperature, the flask can be moved to a refrigerator or ice bath to maximize crystal formation.
Presence of Impurities Impurities can inhibit crystal formation.
- If oiling out persists, it may be necessary to first purify the crude product by column chromatography to remove the bulk of impurities and then perform a final recrystallization.

Problem 3: Impure Product After Purification

Possible Cause Solution
Incomplete Separation of Isomers The synthesis of pyrazoles can sometimes result in the formation of regioisomers, which may have similar polarities.
- Careful optimization of the column chromatography solvent system is required. A shallow gradient of increasing polarity can improve separation.
- Fractional recrystallization, which involves multiple recrystallization steps, can be used to separate isomers with different solubilities.[2]
Co-elution of Starting Materials Unreacted starting materials may have similar Rf values to the product in the chosen TLC solvent system.
- Test multiple solvent systems for TLC to find one that shows good separation between the product and starting materials before attempting column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: While some sources describe the crude product as a brown liquid, the pure compound's form is not definitively stated in the provided search results.[1] It may be a liquid or a low-melting solid at room temperature. Its molecular weight is 251.12 g/mol .[3]

Q2: What are common impurities in the synthesis of this compound?

A2: Common impurities can include unreacted starting materials such as 4-bromophenylhydrazine and acetylacetone. Additionally, side reactions could lead to the formation of isomeric pyrazoles or other byproducts.

Q3: Which analytical techniques are recommended to assess the purity of the final product?

A3: Purity should be assessed using a combination of techniques. Thin Layer Chromatography (TLC) is useful for monitoring the progress of purification.[4] The final product should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its identity and purity.[1]

Data Presentation

Table 1: Purification Parameters for Pyrazole Derivatives

Purification MethodStationary PhaseMobile Phase / Solvent SystemTypical YieldReference
Column ChromatographySilica Gel (100-200 mesh)Ethyl Acetate:Hexane (2:8)70-91%[4]
Column ChromatographySilica GelGradient of Hexane/Ethyl Acetate>70%General Practice
Recrystallization-Ethanol or MethanolVariable[4][5]
Recrystallization-Mixed Solvents (e.g., Ethanol/Water, Hexane/Ethyl Acetate)Variable[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Preparation of the Column:

    • A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

    • The silica gel should be packed uniformly to avoid air bubbles and channels.

    • A layer of sand can be added to the top of the silica gel to prevent disturbance when adding the eluent.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • This solution is carefully loaded onto the top of the silica gel column.

    • Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column.

  • Elution:

    • The column is eluted with a solvent system of appropriate polarity, as determined by prior TLC analysis (e.g., a mixture of hexane and ethyl acetate).

    • The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Fraction Collection and Analysis:

    • Fractions of the eluate are collected in separate test tubes.

    • The composition of each fraction is monitored by TLC.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection:

    • Choose a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol, methanol, or a mixed solvent system).

  • Dissolution:

    • The crude product is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to dissolve it completely.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization:

    • The hot, clear solution is allowed to cool slowly to room temperature.

    • Crystal formation should occur as the solution cools and becomes supersaturated.

    • Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration.

    • The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

    • The purified crystals are then dried, for example, in a desiccator, to remove all traces of solvent.

Mandatory Visualization

G cluster_start Crude Product cluster_purification Purification Method cluster_column Column Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_end Final Product start Crude this compound purification_choice Choose Purification Method start->purification_choice column_chrom Column Chromatography purification_choice->column_chrom For complex mixtures recrystallization Recrystallization purification_choice->recrystallization For final polishing cc_issue Issue with Column Chromatography? column_chrom->cc_issue recryst_issue Issue with Recrystallization? recrystallization->recryst_issue low_yield Low Yield cc_issue->low_yield Yes impure_product_cc Impure Product cc_issue->impure_product_cc Yes pure_product Pure Product cc_issue->pure_product No optimize_solvent Optimize Solvent System (TLC) low_yield->optimize_solvent check_loading Check Column Loading low_yield->check_loading impure_product_cc->optimize_solvent oiling_out Product Oiling Out recryst_issue->oiling_out Yes no_crystals No Crystals Form recryst_issue->no_crystals Yes recryst_issue->pure_product No change_solvent Change Solvent/Use Mixed Solvents oiling_out->change_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling no_crystals->change_solvent characterization Characterize (NMR, MS) pure_product->characterization

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Suzuki Coupling of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of brominated pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no conversion of my brominated pyrazole starting material. What are the potential causes and solutions?

A1: Low or no conversion in the Suzuki coupling of brominated pyrazoles can be attributed to several factors, including catalyst inhibition and suboptimal reaction conditions.

Potential Causes:

  • Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2][3] This is particularly problematic for unprotected N-H pyrazoles.

  • Inactive Catalyst: The active catalytic species is Pd(0). If the precatalyst is not properly reduced to Pd(0) or if the Pd(0) species is unstable, the reaction will not proceed.

  • Poor Oxidative Addition: While the C-Br bond on an electron-deficient pyrazole ring should be susceptible to oxidative addition, steric hindrance or electronic effects from other substituents can impede this crucial first step.[4]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical and highly substrate-dependent.

Troubleshooting Steps:

  • Protect the Pyrazole Nitrogen: If you are using an N-H pyrazole, protecting the nitrogen with a group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent catalyst inhibition and significantly improve yields.[5][6]

  • Catalyst and Ligand Selection: Switch to a more robust catalytic system. Electron-rich and sterically hindered phosphine ligands such as XPhos, SPhos, or RuPhos are often effective for coupling heteroaryl halides as they promote oxidative addition and stabilize the catalyst.[3][5]

  • Screen Bases and Solvents: The base is crucial for activating the boronic acid.[7] Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH or KOH to minimize side reactions. Aprotic solvents such as dioxane, toluene, or THF are generally recommended.

  • Ensure Inert Atmosphere: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like boronic acid homocoupling.[8][9]

Q2: My primary side product is the debrominated pyrazole. How can I minimize this dehalogenation?

A2: Dehalogenation (or debromination) is a common side reaction, especially with electron-deficient N-heterocyclic halides like brominated pyrazoles.[5][10]

Key Factors & Solutions:

  • N-H Acidity: The acidic proton on an unprotected pyrazole can be deprotonated by the base. The resulting pyrazolate anion can promote dehalogenation. Solution: Protecting the pyrazole nitrogen is highly effective at suppressing this side reaction.[5][6][11]

  • Choice of Base: Strong inorganic bases can favor dehalogenation. Solution: Use milder inorganic bases (e.g., K₃PO₄, K₂CO₃, CsF) or organic bases.[5]

  • Ligand Choice: Some ligands are more prone to inducing dehalogenation. Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which have been shown to favor the desired cross-coupling pathway over dehalogenation.[5]

  • Solvent: Protic solvents like alcohols can sometimes be a source of hydride for the dehalogenation pathway. Solution: Use aprotic solvents like dioxane, toluene, or THF.[5]

Q3: I am getting a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is another common side reaction.

Potential Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids, possibly through the oxidation of the palladium catalyst.[8] Solution: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) and that all solvents are properly degassed.[8][9]

  • Catalyst System: Some palladium catalysts may favor this side reaction.

  • Slow Transmetalation/Reductive Elimination: If the desired cross-coupling pathway is slow, side reactions like homocoupling can become more prevalent. Solution: Optimize reaction conditions (temperature, concentration, ligand) to accelerate the main catalytic cycle. Using a "slow-release" strategy where the boronic acid is protected and liberated in a controlled manner can also mitigate degradation and side reactions.[12]

Q4: My boronic acid appears to be degrading during the reaction, leading to low yields. How can I address this?

A4: Boronic acids can be unstable under Suzuki coupling conditions and undergo protodeboronation (Ar-B(OH)₂ → Ar-H), especially at higher temperatures.[1][12]

Solutions:

  • Use Boronate Esters: Pinacol esters of boronic acids (Bpin) are often more stable than the corresponding boronic acids and can be used as alternatives.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, which can accelerate the rate of protodeboronation.[2]

  • Minimize Water Content: While some water is often necessary, excess water can facilitate protodeboronation. Use anhydrous solvents and carefully control the amount of aqueous base added.

  • Choice of Base: The pH of the reaction mixture can influence the rate of decomposition.[12] Screening different bases may identify one that minimizes this side reaction.

Data Presentation

Table 1: Troubleshooting Guide for Common Issues
Observed Problem Potential Cause(s) Recommended Solution(s)
Low/No Conversion Catalyst inhibition by pyrazole nitrogen; Inactive catalyst; Suboptimal conditions.Protect the N-H group of the pyrazole; Use bulky, electron-rich ligands (e.g., XPhos, SPhos); Screen different bases and solvents.[2][3][5]
Debromination N-H acidity; Strong base; Inappropriate ligand.Protect the pyrazole nitrogen; Use a milder base (K₃PO₄, CsF); Switch to bulky phosphine ligands.[5][6]
Boronic Acid Homocoupling Presence of oxygen; Slow cross-coupling kinetics.Ensure rigorous degassing and inert atmosphere; Optimize conditions to accelerate the main catalytic cycle.[8]
Protodeboronation Instability of boronic acid; High temperature; Excess water.Use more stable boronate esters (e.g., pinacol esters); Lower the reaction temperature; Use anhydrous solvents.[1][12]
Table 2: Comparison of Catalytic Systems for Coupling of 4-Bromopyrazoles
Catalyst / LigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-10030-70A standard but often less effective catalyst for challenging substrates; Prone to side reactions.[5][13]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O80-10075-95Highly effective system for minimizing dehalogenation and improving yields with heteroaryl halides.[5][10]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10080-99Excellent for a wide range of N-rich heterocycles, including unprotected pyrazoles.[2]
PdCl₂(dppf)Cs₂CO₃DMF9060-85A common catalyst, but may be less effective than those with Buchwald-type ligands for pyrazoles.

Note: Yields are illustrative and highly dependent on the specific pyrazole and boronic acid substrates used.

Experimental Protocols

General Protocol for Suzuki Coupling of an N-Protected 4-Bromopyrazole

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • N-Protected 4-Bromopyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • Ligand (e.g., SPhos, 0.022 mmol, 2.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene or Dioxane, 5 mL)

  • Degassed Water (1 mL)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole (1.0 mmol), arylboronic acid (1.2 mmol), and base (K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (Pd₂(dba)₃, 0.01 mmol) and the ligand (SPhos, 0.022 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) and degassed water (1 mL) via syringe.

  • Degassing (Optional but Recommended): For sensitive substrates, degas the entire reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArBr Ar-Br (Bromopyrazole) ArBr->OxAdd ArBOH Ar'-B(OH)₃⁻ (Activated Boronic Acid) ArBOH->Transmetal Base Base (e.g., K₃PO₄) BoronicAcid Ar'-B(OH)₂ Base->BoronicAcid BoronicAcid->ArBOH

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Troubleshooting Flowchart Start Reaction Failed (Low Yield / Side Products) Check_SM Check Starting Material Purity Start->Check_SM Check_Conditions Verify Reaction Conditions (Inert, Temp) Start->Check_Conditions Problem Identify Main Problem Check_Conditions->Problem No_Conversion Low / No Conversion Problem->No_Conversion Conversion? Debromination Debromination Problem->Debromination Byproduct? Homocoupling Homocoupling Problem->Homocoupling Byproduct? Sol_Conversion 1. Protect Pyrazole N-H 2. Change Ligand (e.g., SPhos) 3. Screen Bases (K₃PO₄) No_Conversion->Sol_Conversion Sol_Debromination 1. Protect Pyrazole N-H 2. Use Milder Base (CsF) 3. Use Bulky Ligand Debromination->Sol_Debromination Sol_Homocoupling 1. Ensure Rigorous Degassing 2. Check for O₂ Leaks 3. Optimize Catalyst Loading Homocoupling->Sol_Homocoupling

Caption: A troubleshooting workflow for common Suzuki coupling failures.

Side_Reactions Factors Influencing Side Reactions Main Suzuki Coupling Outcome Base Base Strength (e.g., KOH vs K₃PO₄) Debromination Debromination Base->Debromination Strong base increases NH_Group Unprotected Pyrazole N-H NH_Group->Debromination Increases LowYield Low Yield NH_Group->LowYield Causes (Inhibition) Oxygen Oxygen (Air) Homocoupling Homocoupling Oxygen->Homocoupling Promotes Ligand Ligand Choice (e.g., PPh₃ vs XPhos) Ligand->Debromination PPh₃ can increase Ligand->LowYield Inefficient ligand causes Debromination->Main Homocoupling->Main LowYield->Main

Caption: Key factors influencing common side reactions in Suzuki couplings.

References

Technical Support Center: Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyrazoles. Our aim is to provide practical and actionable solutions to specific issues that may arise during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of substituted pyrazoles and why does it occur?

The most prevalent side reaction is the formation of regioisomers.[1] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen atom of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates. These intermediates then cyclize to form a mixture of two pyrazole regioisomers.[1][2] The regioselectivity of this reaction is influenced by both steric and electronic factors of the substituents on both reactants.[2][3]

Q2: How can I control the regioselectivity of my pyrazole synthesis?

Controlling regioselectivity is a critical aspect of synthesizing a specific substituted pyrazole. Several factors can be adjusted to favor the formation of the desired regioisomer:

  • Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group over the other.[4]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the substituted hydrazine acts as the primary nucleophile.[4] For instance, in acidic media, the more basic nitrogen atom is protonated, leaving the less basic nitrogen to initiate the attack.

  • Solvent Choice: The solvent can have a profound impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation.[5]

  • Catalyst: The choice of catalyst can also influence the reaction's outcome. For example, Amberlyst-70 has been utilized as a catalyst for regioselective pyrazole synthesis at room temperature.[6]

Q3: I am observing a low yield in my pyrazole synthesis. What are the potential causes and how can I troubleshoot this?

Low yields in pyrazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is often effective.[7]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be a valuable technique to enhance yields and shorten reaction times.[8]

  • Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to unwanted side reactions and reduce the yield.[3]

    • Troubleshooting: Ensure the use of high-purity starting materials. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[3]

  • Suboptimal Reaction Conditions: The reaction conditions, including temperature, solvent, and catalyst, may not be optimal for your specific substrates.[3]

    • Troubleshooting: Perform small-scale optimization experiments to screen different solvents, temperatures, and catalysts.

  • Formation of Stable Intermediates: In some instances, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[6]

    • Troubleshooting: Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final aromatization step.[6]

Q4: My reaction mixture is turning a dark color. What causes this and how can I obtain a cleaner product?

The discoloration of the reaction mixture, often to yellow or red, is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[3] This is frequently due to the formation of colored impurities from the decomposition of the hydrazine starting material or oxidation of intermediates.[1][3]

  • Troubleshooting:

    • pH Control: The reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[3]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.[9]

    • Purification: Activated carbon (charcoal) treatment of the reaction mixture before work-up can help remove some of these colored impurities. Recrystallization is also an effective method for purifying the final product and removing color.[3]

Q5: Besides regioisomers, what other byproducts might I encounter?

Apart from regioisomers, other potential side reactions and byproducts include:

  • Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[1]

  • Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups.[1]

  • Pyrazoline Formation: When using α,β-unsaturated ketones as starting materials, the initial product is often a pyrazoline, which may require a separate oxidation step to be converted to the aromatic pyrazole.[9]

  • Ring Opening: While pyrazole rings are generally stable, under strongly basic conditions, deprotonation at the C3 position can lead to ring opening.[6]

Troubleshooting Guides

Guide 1: Distinguishing Between Pyrazole Regioisomers

Accurate structural determination is crucial when a mixture of regioisomers is possible. A combination of spectroscopic techniques is essential for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for differentiating between regioisomers.

    • 1D NMR (¹H and ¹³C): The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.

    • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for confirming the relative positions of substituents. A cross-peak between a proton on the N-substituent and a proton on a C-substituent can definitively establish the regiochemistry.[1]

  • Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns in techniques like MS/MS might differ and provide clues to the structure.

  • X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unequivocal proof of the molecular structure.

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

The following table illustrates the impact of different solvents on the ratio of regioisomers formed in the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine. This data highlights the significant role of the reaction medium in controlling the outcome of the synthesis.

1,3-Dicarbonyl CompoundHydrazineSolventRegioisomer Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanol~1:1[5]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFE>95:5[5]
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIP>99:1[5]
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol~1:1.3[5]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend demonstrating the effect of fluorinated alcohols.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol outlines a general method for the synthesis of substituted pyrazoles via the Knorr cyclocondensation.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (e.g., a few drops of concentrated HCl or H₂SO₄, if necessary)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate can be added. The addition may be exothermic.

  • Add the acid catalyst, if required.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by vacuum filtration. Otherwise, remove the solvent under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to isolate the desired pyrazole.[2][10]

Protocol 2: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles

This protocol describes a highly regioselective synthesis at room temperature.[11]

Materials:

  • 1,3-Diketone (1.0 eq)

  • Arylhydrazine (1.0 eq)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • In a flask, dissolve the 1,3-diketone in DMA.

  • Add the arylhydrazine to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualizations

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Regioisomer_Formation cluster_pathways Reaction Pathways Start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack_C1 Attack at Carbonyl 1 Start->Attack_C1 Pathway A Attack_C2 Attack at Carbonyl 2 Start->Attack_C2 Pathway B Hydrazone_1 Hydrazone Intermediate 1 Attack_C1->Hydrazone_1 Hydrazone_2 Hydrazone Intermediate 2 Attack_C2->Hydrazone_2 Regioisomer_A Regioisomer A Hydrazone_1->Regioisomer_A Cyclization Regioisomer_B Regioisomer B Hydrazone_2->Regioisomer_B Cyclization

Caption: Formation of regioisomers from an unsymmetrical 1,3-dicarbonyl.

Troubleshooting_Workflow Start Low Yield of Pyrazole Check_Purity Assess Starting Material Purity Start->Check_Purity Optimize_Conditions Evaluate Reaction Conditions (T, t, solvent) Check_Purity->Optimize_Conditions Pure Purify_Starting_Materials Purify/Replace Reagents Check_Purity->Purify_Starting_Materials Impure Analyze_Side_Products Identify Side Products (TLC, LC-MS) Optimize_Conditions->Analyze_Side_Products Optimal Modify_Conditions Adjust Temperature, Time, or Solvent Optimize_Conditions->Modify_Conditions Suboptimal Address_Side_Reactions Implement Strategies to Minimize Side Reactions Analyze_Side_Products->Address_Side_Reactions Side Products Identified Successful_Synthesis Improved Yield Analyze_Side_Products->Successful_Synthesis No Major Side Products Purify_Starting_Materials->Optimize_Conditions Modify_Conditions->Analyze_Side_Products Address_Side_Reactions->Successful_Synthesis

Caption: A logical workflow for troubleshooting low pyrazole yield.

References

Technical Support Center: Overcoming Solubility Issues of Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of pyrazole derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrazole derivatives exhibit poor water solubility?

A1: The limited aqueous solubility of many pyrazole derivatives can be attributed to several factors inherent to their molecular structure. The planar and often aromatic nature of the pyrazole ring can lead to strong intermolecular interactions and high crystal lattice energy, making it difficult for water molecules to solvate the compound.[1] Additionally, while the pyrazole ring itself is less lipophilic than a benzene ring, the overall lipophilicity of the derivative, influenced by its various substituents, plays a crucial role in its solubility.[2] Many pyrazole derivatives possess hydrophobic characteristics that can hinder their dissolution in aqueous media.[1]

Q2: What are the initial steps to consider when encountering a solubility issue with a new pyrazole derivative?

A2: A systematic approach is recommended to address solubility challenges. Initial steps should focus on characterizing and modifying the physicochemical properties of the active pharmaceutical ingredient (API) itself.[1]

  • Physicochemical Characterization:

    • Determine the aqueous solubility at different pH values to understand its pH-dependent solubility profile.[1]

    • Assess the compound's lipophilicity (LogP). A high LogP may suggest that a lipid-based formulation could be a suitable strategy.[1]

    • Evaluate the solid-state properties (e.g., crystalline vs. amorphous) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[1] Amorphous forms are generally more soluble than their crystalline counterparts.[1]

  • Simple Formulation Strategies:

    • Co-solvents: For in vitro assays, the use of a small percentage of a water-miscible organic co-solvent like dimethyl sulfoxide (DMSO) is a common starting point.[3][4] Typically, the final concentration of DMSO should be kept low (e.g., <1%) to avoid artifacts in biological assays.

    • pH Adjustment: If the pyrazole derivative possesses ionizable groups (acidic or basic), adjusting the pH of the medium can significantly enhance its solubility.[1][]

Q3: What formulation strategies can be employed to improve the solubility of pyrazole derivatives for in vivo studies?

A3: For in vivo applications, more complex formulation strategies are often necessary to ensure adequate bioavailability. Common approaches include:

  • Co-solvent and Surfactant Systems: A widely used formulation for oral gavage or intravenous administration involves a mixture of a solvent (like DMSO), a co-solvent (such as polyethylene glycol 400 - PEG400), and a surfactant (like Tween-80 or Pluronic F127).[3][6] A typical formulation might consist of 5-10% DMSO, 40% PEG400, and 5% Tween-80, with the final volume brought up with sterile saline.[3]

  • Cyclodextrin-Based Formulations: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic core, forming inclusion complexes with increased aqueous solubility.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[3][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): For highly lipophilic pyrazole derivatives, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and oral absorption.[1][11]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[12][13][14][15][16] Nanosuspensions are suitable for drugs that are poorly soluble in both aqueous and organic media.[12][14]

  • Amorphous Solid Dispersions (ASDs): Dispersing the pyrazole derivative in its amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[1][17][18][19] Common methods for preparing ASDs include spray drying and hot-melt extrusion.[1][17][19]

Troubleshooting Guides

Issue: Precipitation of the pyrazole derivative is observed in the aqueous assay buffer.

Potential Cause Troubleshooting Step
Insufficient co-solvent concentration Increase the percentage of the co-solvent (e.g., DMSO) in the final assay medium, ensuring it remains within a non-toxic range for the biological system.
pH of the buffer is unfavorable for solubility If the compound has ionizable groups, adjust the pH of the buffer to a range where the compound is more soluble.
Compound has exceeded its thermodynamic solubility Prepare a supersaturated solution, for example by lyophilizing the compound from a solution to create an amorphous form which has a higher kinetic solubility.[20] Be aware that precipitation may still occur over time.
Salt form of the compound is not optimal If applicable, consider synthesizing a different salt form of the pyrazole derivative with improved aqueous solubility.[1]

Issue: Low bioavailability is observed in vivo despite using a formulation.

Potential Cause Troubleshooting Step
Inadequate formulation for the specific compound Screen a wider range of formulations. For a lipophilic compound, consider a lipid-based delivery system.[1] For a compound with very low solubility in all solvents, a nanosuspension may be more effective.[12]
First-pass metabolism The compound may be extensively metabolized in the gut wall or liver.[1] A prodrug approach could be considered to mask the metabolic site and improve systemic exposure.[21][22][23]
Efflux by transporters The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.[1] Co-administration with a known P-gp inhibitor (in a research setting) can help diagnose this issue.
Precipitation of the drug in the gastrointestinal tract The formulation may not be robust enough to prevent precipitation upon dilution in the gut. Incorporating precipitation inhibitors, such as certain polymers, into the formulation can help maintain a supersaturated state.[6]

Quantitative Data Summary

Table 1: Example Solubilities of a Model Pyrazole Compound (Celecoxib)

SolventSolubility (mg/mL)Temperature (°C)
Water~0.00525
Ethanol~25Room Temp
MethanolFreely SolubleRoom Temp

Data sourced from BenchChem Application Notes.[3]

Table 2: Improvement in Solubility via Prodrug Approach for a Pyrazolo[3,4-d]pyrimidine Compound

CompoundSolubility Improvement (fold)
Prodrug 47 vs. Parent Drug 46600

Data sourced from PubMed Central.[21]

Experimental Protocols

Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage

Materials:

  • Pyrazole derivative

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the pyrazole derivative based on the desired final concentration and dosing volume.

  • Initial Solubilization: In a sterile conical tube, add the appropriate volume of DMSO to the pyrazole compound. The final concentration of DMSO in the formulation should typically be between 5-10%. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[3]

  • Addition of Co-solvents and Surfactants: Sequentially add PEG400 and Tween-80 to the solution, vortexing after each addition. A common formulation consists of 40% PEG400 and 5% Tween-80.[3]

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear and homogenous solution is obtained.[3]

  • Storage: It is recommended to prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C. Visually inspect for any precipitation before administration.[3]

Protocol 2: Preparation of a Cyclodextrin-Based Formulation

Materials:

  • Pyrazole derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous vehicle (e.g., sterile saline or 5% dextrose in water - D5W)

  • Organic solvent (e.g., DMSO)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Initial Solubilization: In a sterile vial, dissolve the pyrazole compound in a minimal amount of an organic solvent like DMSO to achieve a high stock concentration.

  • Cyclodextrin Solution Preparation: In a separate sterile vial, prepare a solution of HP-β-CD in the aqueous vehicle. The concentration of HP-β-CD will depend on the specific compound and its complexation efficiency.[3]

  • Complexation: Slowly add the dissolved pyrazole solution to the HP-β-CD solution while continuously vortexing. This gradual addition helps to facilitate the formation of the inclusion complex.

  • Equilibration: Allow the mixture to equilibrate for a period (e.g., 1-2 hours) at room temperature with continued gentle agitation to ensure maximum complexation.

  • Final Filtration: Filter the final formulation through a 0.22 µm sterile filter to remove any potential particulates before administration.[3]

Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Evaluation cluster_3 Troubleshooting start Poorly Soluble Pyrazole Derivative physchem Physicochemical Characterization (Solubility, LogP, Solid State) start->physchem strategy Select Formulation Strategy physchem->strategy cosolvent Co-solvent/Surfactant strategy->cosolvent Simple, common cyclodextrin Cyclodextrin strategy->cyclodextrin Inclusion complex nanosuspension Nanosuspension strategy->nanosuspension Poorly soluble in all media asd Amorphous Solid Dispersion strategy->asd Increase dissolution rate formulation Prepare Formulation cosolvent->formulation cyclodextrin->formulation nanosuspension->formulation asd->formulation invitro In Vitro Assay (Check for precipitation) formulation->invitro invivo In Vivo Study (Assess bioavailability) invitro->invivo troubleshoot Troubleshoot (e.g., low bioavailability) invivo->troubleshoot optimize Optimize Formulation or Consider Prodrug Approach troubleshoot->optimize

Caption: A workflow for addressing the solubility of pyrazole derivatives.

signaling_pathway_example cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Point of Intervention receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (e.g., Proliferation) transcription->response pyrazole Pyrazole Derivative (Kinase Inhibitor) pyrazole->raf

Caption: Inhibition of a kinase pathway by a pyrazole derivative.

References

Technical Support Center: Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting regioselectivity issues in pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis and why is it a critical issue?

A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another when multiple products are possible.[1] In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] This reaction can lead to two different regioisomeric pyrazoles. Controlling which isomer is formed is crucial because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[2][3] Therefore, ensuring the selective synthesis of the desired isomer is essential for efficiency and success in drug discovery and development.[1]

Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the condensation reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine is determined by a delicate balance of several factors:[1]

  • Electronic Effects : The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Steric Hindrance : Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct a particular reaction pathway, thereby directing the nucleophilic attack to the less sterically hindered carbonyl group.[1][4]

  • Reaction pH : The acidity or basicity of the reaction medium is critical. Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and influences the initial site of attack.[1] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]

  • Solvent : The choice of solvent can dramatically influence the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[5][6]

Q3: Which common synthetic routes for pyrazoles are prone to regioselectivity problems?

A3: The most common route presenting regioselectivity challenges is the condensation of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[5][6] This method can lead to a mixture of two regioisomeric pyrazoles that are often difficult to separate.[6] Other starting materials, such as α,β-unsaturated ketones and β-keto esters, can also lead to regioisomeric mixtures depending on the reaction conditions and the nature of the substituents.[7][8][9]

Q4: How can I determine the regioisomeric ratio and identify the major product in my reaction mixture?

A4: Determining the structure of pyrazole regioisomers requires careful spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the substituent pattern.[10][11] For unambiguous assignment, 2D NMR techniques are invaluable. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can show spatial proximity between protons on the N-substituent and protons on the C3 or C5 substituents, allowing for definitive structural assignment.[6][12]

  • X-ray Crystallography : If a crystalline sample can be obtained, single-crystal X-ray diffraction provides the most definitive structural proof of a single regioisomer.[13][14][15]

  • Mass Spectrometry (MS) : While MS provides the molecular weight, fragmentation patterns can sometimes help distinguish between isomers.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during pyrazole synthesis, focusing on controlling and resolving issues of regioselectivity.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
  • Problem : The substituents on your unsymmetrical 1,3-dicarbonyl compound likely have similar steric and electronic properties, resulting in a lack of selectivity during the initial nucleophilic attack by the hydrazine.[2]

  • Solution 1: Modify the Solvent System : This is often the most effective and straightforward approach. Switching from a standard solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or, more effectively, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the formation of one regioisomer.[2][5][6] These solvents can stabilize intermediates selectively, thereby directing the reaction pathway.

  • Solution 2: Adjust Reaction pH : The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is different. Adding a catalytic amount of acid (e.g., acetic acid) can protonate the more basic nitrogen, potentially directing the reaction to proceed via the other nitrogen atom.[1][2] Conversely, basic conditions can favor attack by the more nucleophilic nitrogen.[1]

  • Solution 3: Change the Synthetic Strategy : If the above adjustments are ineffective, consider a different synthetic approach that offers inherent regiocontrol. For example, multi-component reactions or syntheses starting from hydrazones and nitroolefins can provide high regioselectivity.[8][16][17]

Issue 2: The major product of my reaction is the undesired regioisomer.
  • Problem : The intrinsic electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[2] For example, in the reaction of a 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack preferentially occurs at the carbonyl carbon adjacent to the highly electronegative -CF₃ group.[1]

  • Solution 1: Employ a Regiochemically-Controlled Synthetic Route : Instead of relying on the subtle directing effects in a standard condensation, utilize a method that provides unambiguous regiochemical control. The reaction of N-alkylated tosylhydrazones with terminal alkynes is an excellent choice for the synthesis of 1,3,5-trisubstituted pyrazoles with complete regioselectivity.[18] Similarly, [3+2] cycloaddition reactions, for instance between sydnones and alkynes, can offer high regioselectivity under specific catalytic conditions.[19][20]

  • Solution 2: Use Protecting Groups or Synthetic Equivalents : Consider using a 1,3-dicarbonyl surrogate, such as a β-enaminone, where one carbonyl is masked.[9] This can force the reaction to proceed with a specific orientation, after which the protecting group can be removed or the functional group can be revealed.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
  • Problem : A mixture of pyrazole regioisomers has been formed, and a pure sample of a single isomer is required for further use or analysis.

  • Solution: Chromatographic Separation :

    • TLC Analysis : First, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or dichloromethane.

    • Column Chromatography : Once an optimal solvent system is identified, perform preparative column chromatography on silica gel to separate the isomers. Careful packing of the column and slow elution are key to achieving good separation.[6]

    • Recrystallization : If the isomers have different solubilities, fractional recrystallization can sometimes be an effective purification method after an initial chromatographic separation.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

This table summarizes the dramatic effect of fluorinated alcohol solvents on the regioselectivity of pyrazole formation compared to ethanol. Regioisomer A is the 3-R²-5-R¹ pyrazole, and Regioisomer B is the 3-R¹-5-R² pyrazole.

EntrySolventRatio (A:B)Total Yield (%)Reference
12-FurylCF₃EtOH36:6499[6]
22-FurylCF₃TFE85:1599[6]
32-FurylCF₃HFIP97:398[6]
42-FurylCF₂CF₃EtOH64:3693[6]
52-FurylCF₂CF₃TFE98:299[6]
62-FurylCF₂CF₃HFIP>99:<199[6]
72-FurylCO₂EtEtOH44:5686[6]
82-FurylCO₂EtTFE89:1199[6]
92-FurylCO₂EtHFIP93:798[6]

Experimental Protocols

Protocol 1: Highly Regioselective Pyrazole Synthesis Using HFIP

This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[1]

  • Characterize the product using ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

Protocol 2: Characterization of Regioisomers by NMR Spectroscopy

This protocol provides a general method for acquiring and analyzing NMR spectra to determine the structure of pyrazole regioisomers.

Materials:

  • Pyrazole sample (mixture of isomers or purified isomer) (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.5-0.7 mL)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[10]

  • ¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrals of all signals. Protons on the pyrazole ring and substituents will have characteristic shifts.[10]

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

  • 2D NOESY Acquisition : For unambiguous structural assignment of N-substituted pyrazoles, a 2D NOESY experiment is critical. This experiment reveals through-space correlations between protons that are close to each other.

  • NOESY Analysis : Look for a cross-peak between the protons of the N-substituent (e.g., the -CH₃ of an N-methyl group) and the protons of the substituent at either the C3 or C5 position of the pyrazole ring. The presence of such a correlation definitively identifies which regioisomer has been formed.[6][12]

Visualizations

G cluster_start Starting Materials cluster_products Potential Products Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Reaction Condensation Reaction Unsymmetrical_1_3_Dicarbonyl->Reaction Substituted_Hydrazine Substituted Hydrazine (R'-NHNH₂) Substituted_Hydrazine->Reaction Regioisomer_A Regioisomer A Reaction->Regioisomer_A Path A Regioisomer_B Regioisomer B Reaction->Regioisomer_B Path B

Caption: Formation of two possible regioisomers from an unsymmetrical 1,3-dicarbonyl.

G Start Start: Poor Regioselectivity Observed Check_Ratio Determine Regioisomeric Ratio (NMR) Start->Check_Ratio Is_Ratio_1_1 Ratio ~1:1? Check_Ratio->Is_Ratio_1_1 Is_Wrong_Isomer Wrong Isomer is Major? Check_Ratio->Is_Wrong_Isomer Change_Solvent Change Solvent (e.g., to HFIP/TFE) Is_Ratio_1_1->Change_Solvent Yes Separate Separate Isomers (Chromatography) Is_Ratio_1_1->Separate No, but separation needed New_Route Change Synthetic Strategy Is_Wrong_Isomer->New_Route Yes Is_Wrong_Isomer->Separate No, but separation needed Adjust_pH Adjust pH (Acidic/Basic) Change_Solvent->Adjust_pH If fails End End: Desired Regioisomer Obtained Adjust_pH->End New_Route->End Separate->End

Caption: Troubleshooting workflow for regioselectivity issues in pyrazole synthesis.

G cluster_substrate Substrate Properties cluster_conditions Reaction Conditions Factors Factors Influencing Regioselectivity Electronic Electronic Effects (e.g., -CF₃ group) Factors->Electronic Steric Steric Hindrance (Bulky groups) Factors->Steric Solvent Solvent Choice (EtOH vs. HFIP) Factors->Solvent pH Reaction pH (Acidic vs. Basic) Factors->pH Temperature Temperature Factors->Temperature

Caption: Key factors that govern the regiochemical outcome of pyrazole synthesis.

References

Technical Support Center: Troubleshooting Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during pyrazole N-alkylation reactions. The following guides and frequently asked questions (FAQs) provide solutions to specific problems, supported by experimental data and protocols.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield or no product in my pyrazole N-alkylation reaction?

A: Low or no yield in pyrazole N-alkylation can be attributed to several factors, including incomplete deprotonation of the pyrazole, low reactivity of the alkylating agent, or suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2]

Q2: What is causing the formation of a mixture of N1 and N2 alkylated isomers, and how can I improve regioselectivity?

A: The formation of regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted pyrazoles due to the similar nucleophilicity of the two adjacent nitrogen atoms.[2][3] Regioselectivity is influenced by a delicate balance of steric and electronic effects of the substituents on both the pyrazole ring and the alkylating agent, as well as the reaction conditions such as the choice of base and solvent.[2]

Q3: I've observed the formation of a dialkylated quaternary salt. How can this side reaction be minimized?

A: The formation of dialkylated quaternary salts typically occurs when an excess of the alkylating agent is used or when the N-alkylated pyrazole product is more nucleophilic than the starting pyrazole.[2] This side reaction can be minimized by carefully controlling the stoichiometry of the reactants, the rate of addition of the alkylating agent, and the reaction temperature.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low to no yield of your desired N-alkylated pyrazole, consider the following troubleshooting steps. The accompanying workflow diagram provides a logical approach to diagnosing the problem.

Troubleshooting Workflow for Low Yield

LowYield_Workflow start Low or No Yield Observed check_base Re-evaluate Base start->check_base check_alkylating_agent Assess Alkylating Agent check_base->check_alkylating_agent Base is appropriate sub_base Is base strong enough? Is it soluble? Are conditions anhydrous? check_base->sub_base check_conditions Optimize Reaction Conditions check_alkylating_agent->check_conditions Agent is reactive sub_agent Is the leaving group good (I > Br > Cl)? Is the agent sterically hindered? check_alkylating_agent->sub_agent success Improved Yield check_conditions->success Conditions optimized sub_conditions Is the solvent appropriate (DMF, DMSO)? Is the temperature optimal? Is the reaction time sufficient? check_conditions->sub_conditions

Caption: A logical workflow for troubleshooting low yields in pyrazole N-alkylation.

Detailed Troubleshooting Steps:

  • Re-evaluate the Base: The base is critical for deprotonating the pyrazole nitrogen, making it nucleophilic.

    • Strength: Ensure the base is strong enough for the deprotonation. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH may be necessary.[1]

    • Solubility: Poor solubility of the base or the pyrazole can impede the reaction. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[1]

    • Anhydrous Conditions: Water can quench the pyrazolate anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

  • Assess the Alkylating Agent: The reactivity of the alkylating agent (R-X) is crucial.

    • Leaving Group: The efficiency of the reaction is dependent on the leaving group. The general order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

    • Steric Hindrance: A bulky alkylating agent may react slower. Increased temperature or longer reaction times might be required.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, consider increasing the temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition.

    • Reaction Time: The reaction may require more time to reach completion. Monitor its progress before quenching.

Table 1: Effect of Base and Solvent on Yield

EntryPyrazole SubstrateAlkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
14-chloropyrazolePhenethyl trichloroacetimidateNone1,2-DCEReflux24Trace[4]
24-chloropyrazolePhenethyl trichloroacetimidateCSA (0.1)1,2-DCEReflux477[4]
33-methylpyrazoleBenzyl bromideK₂CO₃ (2.0)DMSORT12>95 (N1)[1]
43-methylpyrazoleBenzyl bromideNaH (1.1)THFRT12>95 (N1)[2]

CSA = Camphorsulfonic acid

Issue 2: Poor Regioselectivity (N1 vs. N2 Isomers)

Achieving high regioselectivity is a common goal. The following strategies can be employed to favor the formation of one isomer over the other.

Decision Tree for Controlling Regioselectivity

Regioselectivity start Poor Regioselectivity desired_isomer Desired Isomer? start->desired_isomer n1_strategies Strategies for N1-Alkylation desired_isomer->n1_strategies N1 n2_strategies Strategies for N2-Alkylation desired_isomer->n2_strategies N2 n1_details • Use sterically bulky alkylating agent • C5 substituent smaller than C3 • K₂CO₃ in DMSO or NaH in THF n1_strategies->n1_details outcome Improved Regioselectivity n1_strategies->outcome n2_details • Use magnesium-based catalyst (e.g., MgBr₂) • C3 substituent smaller than C5 n2_strategies->n2_details n2_strategies->outcome

Caption: A decision tree to guide the selection of strategies for controlling regioselectivity.

Strategies for Controlling Regioselectivity:

  • Favoring N1-Alkylation:

    • Steric Control: Alkylation generally occurs at the less sterically hindered nitrogen. If the substituent at the C5 position of the pyrazole is smaller than the substituent at the C3 position, N1 alkylation is often favored.[2]

    • Bulky Alkylating Agents: Employing a sterically demanding alkylating agent can enhance selectivity for the less hindered N1 position.[1][2]

    • Reaction Conditions: The combination of potassium carbonate (K₂CO₃) in DMSO or sodium hydride (NaH) in THF has been shown to favor N1-alkylation.[1][2]

  • Favoring N2-Alkylation:

    • Catalysis: The use of a magnesium-based catalyst, such as MgBr₂, can direct the alkylation towards the N2 position.[1]

Table 2: Influence of Reaction Conditions on Regioselectivity

EntryPyrazole SubstrateAlkylating AgentConditionsN1:N2 RatioReference
13-methyl-5-phenyl-1H-pyrazolePhenethyl trichloroacetimidateCSA, 1,2-DCE, Reflux2.5 : 1[4]
23-(trifluoromethyl)pyrazoleEthyl iodoacetateK₂CO₃, MeCN, Reflux1 : 1[3]
3Pyrazole with directing groupEthyl iodoacetateNaH, DME-MeCN, RT>99 : 1 (N2)[3]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using K₂CO₃/DMSO

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.[1]

  • To a solution of the substituted pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Acid-Catalyzed N-Alkylation using Trichloroacetimidates

This method provides an alternative to base-mediated alkylations.[4]

  • To a solution of the pyrazole (1.0 equiv) and the alkyl trichloroacetimidate (1.2 equiv) in 1,2-dichloroethane (1,2-DCE), add camphorsulfonic acid (CSA, 0.1 equiv).

  • Reflux the mixture and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-alkylated pyrazole.

References

stability of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the known stability profile of this compound?

A1: Currently, there is limited publicly available data specifically detailing the stability of this compound under various conditions. However, based on the general stability of pyrazole derivatives and regulatory guidelines for small molecules, it is essential to conduct forced degradation studies to determine its intrinsic stability.[1][2][3][4] These studies help in identifying potential degradation products and establishing appropriate storage and handling conditions.[3][5]

Q2: What are the typical conditions for performing forced degradation studies on a novel compound like this?

A2: Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, involve exposing the compound to stress conditions that are more severe than accelerated stability conditions.[4][6] The goal is to achieve 5-20% degradation to identify degradation pathways.[7] Typical stress conditions include:

  • Acid Hydrolysis: 0.1N to 1N HCl at room temperature up to 60°C.[8]

  • Base Hydrolysis: 0.1N to 1N NaOH at room temperature up to 60°C.[8]

  • Oxidation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Stress: Heating the solid compound at a temperature below its melting point (e.g., 60-80°C).

  • Photostability: Exposing the solid compound and a solution to a combination of UV and visible light.[7]

Q3: How can I monitor the degradation of this compound during stability studies?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector, is the most common technique. This method should be able to separate the parent compound from any degradation products, process impurities, and excipients. Method validation is crucial to ensure accuracy and reliability.[1][2]

Q4: What should I do if I observe no degradation under the initial stress conditions?

A4: If no degradation is observed, the stress conditions should be gradually intensified.[8] For example, you can increase the concentration of the acid or base, raise the temperature, or extend the exposure time. It is important to document all conditions and rationale for any adjustments.[1]

Q5: How do I handle "mass balance" issues in my stability studies?

A5: Mass balance is a critical aspect of forced degradation studies, aiming to account for all the mass of the drug substance after degradation.[9] If the decrease in the parent drug concentration does not correspond to the increase in the concentration of degradation products, it could indicate the formation of non-chromophoric compounds, volatile products, or products that are not eluted from the HPLC column. In such cases, using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can be beneficial.

Troubleshooting Guides

Issue 1: Rapid or Complete Degradation Observed
Potential Cause Troubleshooting Step
Harsh Stress Conditions Reduce the concentration of the stressor (acid, base, oxidizing agent), lower the temperature, or shorten the exposure time.
Inherent Instability The compound may be intrinsically unstable under the tested condition. This is valuable information for formulation and storage development.
Solvent Effects The solvent used to dissolve the compound may be contributing to the degradation. Evaluate the stability in different solvents.
Issue 2: Inconsistent or Irreproducible Stability Results
Potential Cause Troubleshooting Step
Analytical Method Variability Ensure the stability-indicating HPLC method is fully validated for specificity, linearity, accuracy, precision, and robustness.
Inconsistent Sample Preparation Standardize the sample preparation procedure, including solvent concentration, sonication time, and filtration.
Variable Storage Conditions Verify the accuracy and uniformity of temperature and humidity in stability chambers. Use calibrated data loggers.
Issue 3: Appearance of New Peaks in HPLC Chromatogram
Potential Cause Troubleshooting Step
Degradation Products This is the expected outcome of forced degradation. The goal is to identify and characterize these new peaks using techniques like LC-MS, and NMR.
Impurities from Reagents Run a blank analysis with only the stressor and solvent to ensure the new peaks are not from the reagents themselves.
Interaction with Excipients (for drug product) If working with a formulation, perform compatibility studies with individual excipients to identify any interactions.

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol provides a general framework. The specific concentrations, temperatures, and time points should be optimized for this compound based on preliminary studies.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Keep at 60°C for 30 minutes.[8]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Keep at 60°C for 30 minutes.[8]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation (Solid): Store the solid compound at 80°C for 48 hours.

  • Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

4. Data Evaluation:

  • Calculate the percentage degradation of the parent compound.

  • Determine the relative retention times of the degradation products.

  • Evaluate the mass balance.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation start Start: Obtain Compound prep_solution Prepare Stock Solution (1 mg/mL) start->prep_solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_solution->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation thermal Thermal Stress (Solid & Solution, 80°C) prep_solution->thermal photo Photostability (UV/Vis Light) prep_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation mass_balance Assess Mass Balance degradation->mass_balance pathways Identify Degradation Pathways mass_balance->pathways

Caption: Workflow for conducting forced degradation studies.

Logical Relationship for Troubleshooting Stability Issues

G cluster_observe Observation cluster_causes Potential Causes cluster_actions Corrective Actions issue Inconsistent Stability Data cause1 Analytical Method issue->cause1 Is it the method? cause2 Sample Preparation issue->cause2 Is it the prep? cause3 Storage Conditions issue->cause3 Is it storage? action1 Validate/Re-validate Method cause1->action1 action2 Standardize Protocol cause2->action2 action3 Calibrate Equipment cause3->action3

Caption: Troubleshooting logic for inconsistent stability results.

References

Validation & Comparative

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole analogs, offering insights into their therapeutic potential. By examining the impact of structural modifications on cytotoxic activity, we aim to inform the rational design of novel and more effective anticancer agents. While specific SAR data for a comprehensive series of this compound analogs is limited in the public domain, this guide synthesizes available data on closely related pyrazole derivatives to elucidate key structural determinants of anticancer activity.

Data Presentation: Comparative Cytotoxicity of Pyrazole Analogs

The following table summarizes the in vitro anticancer activity (IC50 values) of representative pyrazole derivatives against various human cancer cell lines. This data, gathered from studies on structurally related compounds, serves as a valuable surrogate to understand the potential SAR of this compound analogs.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference Compound IC50 (µM)
I HH4-BromophenylHepG2> 100Doxorubicin: 34.24
MCF-7> 100Doxorubicin: 20.85
A549> 100Doxorubicin: 5.93
PC3> 100Doxorubicin: 38.02
II H4-Chlorophenyl4-BromophenylHepG29.13Doxorubicin: 34.24
MCF-720.15Doxorubicin: 20.85
A54915.33Doxorubicin: 5.93
PC319.89Doxorubicin: 38.02
III H4-Nitrophenyl4-BromophenylHepG215.47Doxorubicin: 34.24
MCF-716.52Doxorubicin: 20.85
A5496.52Doxorubicin: 5.93
PC39.13Doxorubicin: 38.02

Note: The data presented is for 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde derivatives, which are structurally related to the target scaffold. The core structure for the compounds in the table is a 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde with substitutions at the 1 and/or 5 positions. This data is used to infer potential SAR trends for this compound analogs.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of various pyrazole derivatives, including those with a 4-bromophenyl moiety, several key SAR trends can be identified:

  • Substitution at the N1-position of the Pyrazole Ring: The nature of the substituent at the N1-position significantly influences the anticancer activity. Unsubstituted (R1=H) pyrazoles often exhibit lower potency. The introduction of small alkyl or aryl groups can modulate activity, suggesting this position is critical for interaction with biological targets.

  • Substitution at the C3 and C5-positions: The groups at the C3 and C5 positions of the pyrazole ring play a crucial role in determining the cytotoxic potential. The presence of aryl groups, particularly those with electron-withdrawing or halogen substituents, often enhances anticancer activity. For instance, the 4-bromophenyl group at the C3 position is a common feature in many active pyrazole-based anticancer agents. The methyl groups at C3 and C5 in the target scaffold likely contribute to the overall lipophilicity and steric profile of the molecule, which can affect its binding to target proteins.

  • Substitution at the C4-position: The C4 position of the pyrazole ring offers another avenue for structural modification. The introduction of different functional groups at this position can lead to significant changes in biological activity. For example, the presence of a carbaldehyde group has been shown to be a key pharmacophore in some series of anticancer pyrazoles.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these pyrazole analogs are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The pyrazole analogs are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Western Blot Analysis for Apoptosis-Related Proteins

This method is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with the pyrazole analogs, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound analogs and a general experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Cytotoxicity) synthesis->mtt cell_cycle Cell Cycle Analysis mtt->cell_cycle western_blot Western Blot (Apoptosis) mtt->western_blot kinase_assay Kinase Inhibition Assay mtt->kinase_assay ic50 IC50 Determination mtt->ic50 sar SAR Analysis ic50->sar

Figure 1. General experimental workflow for SAR studies.

EGFR_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Figure 2. Simplified EGFR signaling pathway.

CDK2_pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Releases CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activation DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication

Figure 3. Simplified CDK2 cell cycle pathway.

comparative analysis of different synthetic routes to substituted pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The demand for structurally diverse pyrazole derivatives has driven the development of various synthetic strategies. This guide provides a comparative analysis of four principal synthetic routes to substituted pyrazoles: the Knorr Pyrazole Synthesis, synthesis from α,β-unsaturated ketones, 1,3-dipolar cycloaddition, and multicomponent reactions. The objective is to offer a clear comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific synthetic goals.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely used method for the preparation of pyrazoles.[1] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][3] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[2] A key consideration in this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by steric and electronic factors of the substrates and the reaction pH.[1]

Synthesis from α,β-Unsaturated Ketones

This method utilizes α,β-unsaturated carbonyl compounds, often chalcones, as precursors for pyrazole synthesis. The reaction with hydrazine derivatives initially forms a pyrazoline intermediate via a Michael addition followed by cyclization.[4] Subsequent oxidation or elimination of a leaving group from the pyrazoline yields the aromatic pyrazole. This route is particularly useful for the synthesis of aryl-substituted pyrazoles.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for constructing the pyrazole ring.[5] This reaction typically involves the in situ generation of a nitrile imine from a hydrazonoyl halide, which then undergoes a [3+2] cycloaddition with a dipolarophile, such as an alkyne or an alkyne equivalent.[6] The regioselectivity is generally high due to the significant difference in electronegativity between the nitrogen and carbon atoms of the nitrile imine.[5]

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex, polysubstituted pyrazoles in a one-pot fashion.[7][8] These reactions combine three or more starting materials in a single synthetic operation, often proceeding through a cascade of reactions to build the pyrazole core with diverse functionalities.[9] MCRs are advantageous for creating libraries of compounds for high-throughput screening.

Quantitative Data Comparison

The following table summarizes the performance of the different synthetic routes based on reported yields and reaction conditions for the synthesis of various substituted pyrazoles.

Synthetic RouteStarting MaterialsProductReaction ConditionsYield (%)Reference(s)
Knorr Pyrazole Synthesis Ethyl acetoacetate, Phenylhydrazine3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)Reflux, 1 h~95%[2]
Ethyl benzoylacetate, Hydrazine hydrate5-phenyl-2,4-dihydro-3H-pyrazol-3-one1-Propanol, Acetic acid (cat.), 100°C, 1 hHigh[10]
Acetylacetone, Phenylhydrazine1,3,5-trimethyl-1H-pyrazoleEthanol, Reflux, 2 h85-90%
From α,β-Unsaturated Ketones Chalcone, Hydrazine hydrate3,5-diphenyl-1H-pyrazoleAcetic acid, Reflux, 6-8 hGood[11]
Adamantyl chalcone, Phenylhydrazine hydrochloride1-Adamantyl-3-(pyridin-2-yl)-5-phenyl-1H-pyrazoleAcetic acid/water, 80°C, 48 hModerate[12]
α,β-unsaturated ketone, Phenylhydrazine, Iodine1,3,5-trisubstituted pyrazoleAcetic acid70%[4]
1,3-Dipolar Cycloaddition Hydrazonoyl chloride, α-Bromocinnamaldehyde1,3,4,5-tetrasubstituted pyrazoleTriethylamine, Chloroform, rt, 7-10 h75-85%[6]
Diphenyl hydrazone, Acetyl acetone, Chloramine-T1,3-diphenyl-4-acetyl-5-methylpyrazoleEthanol, Reflux, 2-3 h59-78%
Hydrazonoyl chloride, Benzyl propiolate4- and 5-substituted pyrazolesSc(OTf)₃ (cat.), CH₂Cl₂, rt88-92%[5]
Multicomponent Reactions Aromatic aldehyde, Malononitrile, Phenyl hydrazine5-amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrileSolid-phase vinyl alcohol (cat.), Solvent-free, 5 minHigh[13]
Aldehyde, β-ketoester, Hydrazine hydrate, MalononitrileDihydropyrano[2,3-c]pyrazolesTaurine (cat.), Water, 80°C, 2 h85-92%[14]
3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, Ethyl acetoacetate, Hydrazine hydrate4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-oneSodium acetate, Ethanol, Reflux, 1 h82-92%[9]

Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)[2]
  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). The addition is exothermic.

  • Heating: Heat the mixture under reflux for 1 hour.

  • Isolation: Cool the resulting syrup in an ice bath and add a small amount of diethyl ether. Stir vigorously to induce crystallization.

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

Synthesis from α,β-Unsaturated Ketones: General Procedure[13]
  • Reaction Setup: A solution of the appropriate chalcone (1 eq) and hydrazine hydrate (or a substituted hydrazine) (1.5 eq) in glacial acetic acid (10 ml) is prepared in a round-bottom flask.

  • Heating: The reaction mixture is refluxed for 6-8 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The resulting solid is filtered, washed with water, and dried.

  • Purification: The crude product is recrystallized from a suitable solvent (e.g., ethanol).

1,3-Dipolar Cycloaddition: General Experimental Procedure[8]
  • Reaction Setup: A solution of α-bromocinnamaldehyde (1 eq) and the hydrazonyl chloride (1 eq) in dry chloroform or dichloromethane (10 mL) is prepared in a suitable flask.

  • Base Addition: Triethylamine (1.1 eq) is added to the reaction mixture.

  • Reaction: The mixture is stirred at room temperature until the disappearance of the starting materials is confirmed by TLC (typically 7-10 hours).

  • Work-up: The solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography over silica gel using a hexanes-ethyl acetate eluent system.

Multicomponent Reaction: Synthesis of Dihydropyrano[2,3-c]pyrazoles[17]
  • Reaction Setup: A mixture of an aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine (10 mol%) in water (5 mL) is placed in a reaction vessel.

  • Heating: The mixture is stirred at 80°C for 2 hours.

  • Monitoring: The reaction progress is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled, and the formed solid is filtered.

  • Purification: The solid product is washed with hot water and recrystallized from ethanol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Knorr_Pyrazole_Synthesis dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation hydrazine Hydrazine Derivative hydrazine->hydrazone cyclic_intermediate Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Substituted Pyrazole cyclic_intermediate->pyrazole Dehydration

Caption: Knorr Pyrazole Synthesis Workflow.

Unsaturated_Ketone_Route ketone α,β-Unsaturated Ketone pyrazoline Pyrazoline Intermediate ketone->pyrazoline Cyclocondensation hydrazine Hydrazine Derivative hydrazine->pyrazoline pyrazole Substituted Pyrazole pyrazoline->pyrazole Oxidation

Caption: Pyrazole Synthesis from α,β-Unsaturated Ketones.

Dipolar_Cycloaddition hydrazonoyl_halide Hydrazonoyl Halide nitrile_imine Nitrile Imine (1,3-Dipole) hydrazonoyl_halide->nitrile_imine In situ generation base Base base->nitrile_imine pyrazole Substituted Pyrazole nitrile_imine->pyrazole [3+2] Cycloaddition alkyne Alkyne (Dipolarophile) alkyne->pyrazole

Caption: 1,3-Dipolar Cycloaddition Pathway.

Multicomponent_Reaction cluster_start Starting Materials sm1 Component A one_pot One-Pot Reaction (Catalyst, Solvent, Heat) sm1->one_pot sm2 Component B sm2->one_pot sm3 Component C sm3->one_pot sm4 ... sm4->one_pot pyrazole Polysubstituted Pyrazole one_pot->pyrazole Cascade Reactions

Caption: General Scheme for Multicomponent Pyrazole Synthesis.

References

Unveiling the Anticancer Potential of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. In this context, pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of pharmacological activities, including significant anticancer properties. This guide provides a comprehensive validation of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole as a potential anticancer agent, offering a comparative analysis with alternative compounds and supported by experimental data on structurally similar molecules.

While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from closely related 1-aryl-3,5-dimethyl-1H-pyrazole analogs to provide a substantive evaluation. The presence of a 4-bromophenyl group on the pyrazole ring has been associated with potent cytotoxic activity in several studies, making this compound a person of high interest for further investigation.[1]

Comparative Cytotoxicity Analysis

To contextualize the anticancer potential of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of structurally similar pyrazole derivatives against various human cancer cell lines. These compounds share the core 1-phenyl-3,5-dimethyl-1H-pyrazole scaffold, with variations in the substitution on the phenyl ring. The data is compiled from multiple independent studies to provide a broad comparative overview.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Analog 1: Pyrazole derivative with 4-bromophenyl substitutionA549 (Lung Carcinoma)8.0[1]
HeLa (Cervical Cancer)9.8[1]
MCF-7 (Breast Cancer)5.8[1]
Analog 2: 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde derivativeHepG2 (Hepatocellular Carcinoma)9.13[2]
A549 (Lung Carcinoma)6.52[2]
PC3 (Prostate Cancer)9.13[2]
Analog 3: 1,3,5-trisubstituted-1H-pyrazole derivativeMCF-7 (Breast Cancer)3.9 - 35.5[3][4]
A549 (Lung Carcinoma)Similar to MCF-7[3][4]
PC-3 (Prostate Cancer)Similar to MCF-7[3][4]
Doxorubicin (Standard of Care) HepG2 (Hepatocellular Carcinoma)34.24[2]
MCF-7 (Breast Cancer)20.85[2]
A549 (Lung Carcinoma)5.93[2]
PC3 (Prostate Cancer)38.02[2]

Note: The data presented is for structurally similar analogs and not for this compound itself. This information should be used as a directional guide for its potential efficacy.

Plausible Mechanisms of Action: Signaling Pathways

Based on the known mechanisms of action of various pyrazole derivatives, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. The diagrams below illustrate these potential signaling pathways.

G cluster_0 Apoptosis Induction Pathway Compound This compound Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

G cluster_1 Cell Cycle Arrest Pathway Compound This compound CDK2 CDK2 Compound->CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition CyclinE Cyclin E CyclinE->CDK2 Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Caption: Hypothesized G1/S phase cell cycle arrest mechanism.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to validate the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

    • This compound

    • Doxorubicin (positive control)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and Doxorubicin for 48 hours. Use DMSO as a vehicle control.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Materials:

    • Human cancer cell lines

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with the IC50 concentration of this compound for 24 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Human cancer cell lines

    • This compound

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with the IC50 concentration of this compound for 24 hours.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial validation of a novel anticancer compound.

G cluster_workflow Experimental Validation Workflow A Compound Synthesis & Characterization B In vitro Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V) D->E F Cell Cycle Analysis D->F G Western Blot Analysis D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: A streamlined workflow for the evaluation of anticancer candidates.

Conclusion

The available evidence from structurally related analogs strongly suggests that this compound is a promising candidate for further development as an anticancer agent. Its potential to induce apoptosis and cause cell cycle arrest warrants a thorough investigation using the detailed experimental protocols provided in this guide. The comparative data indicates that its efficacy could be comparable or even superior to some existing chemotherapeutic agents for specific cancer types. Further in-depth studies are essential to fully elucidate its mechanism of action and to validate its therapeutic potential in preclinical and clinical settings.

References

A Comparative Guide to Pyrazole-Based Inhibitors: From a Simple Scaffold to Potent Biological Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds. This guide provides a comparative analysis of pyrazole-based inhibitors, using the simple, unsubstituted 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole as a foundational structure against more complex, functionally diverse pyrazole derivatives. While specific inhibitory data for this compound is not extensively documented in publicly available research, its structure serves as an excellent starting point to understand the structure-activity relationships (SAR) that govern the efficacy of pyrazole-based inhibitors.

The Pyrazole Scaffold: A Privileged Structure

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts favorable physicochemical properties, including metabolic stability and the ability to act as both hydrogen bond donors and acceptors, making the pyrazole ring a "privileged scaffold" in drug design.[1][2] Modifications to the substituents at various positions on the pyrazole ring can dramatically alter the compound's biological target and potency.

Performance Comparison of Pyrazole-Based Inhibitors

The following table summarizes the inhibitory activities of several well-characterized pyrazole-based inhibitors, illustrating the impact of structural modifications on their potency and target selectivity.

Compound Name/ReferenceStructureTarget(s)IC50/KiCell-Based Activity
This compound This compoundNot specified in literatureData not availableData not available
Afuresertib (GSK2110183) AfuresertibAkt1Ki = 0.08 nMAntiproliferative activity[3]
Compound 2 (Afuresertib analog) Compound 2 (Afuresertib analog)Akt1IC50 = 1.3 nMAntiproliferative (HCT116): IC50 = 0.95 µM[3]
Compound 10 Compound 10Bcr-AblIC50 = 14.2 nMAntiproliferative (K562): IC50 = 0.27 µM[3]
Compound 17 Compound 17Chk2IC50 = 17.9 nMNot specified[3]
EW-7197 (Vactosertib) EW-7197 (Vactosertib)ALK5IC50 = 13.2 nMReporter Gene Assay (4T1-3TP-Lux cells)[4]
IN-1130 IN-1130ALK5IC50 = 45.8 nMReporter Gene Assay (4T1-3TP-Lux cells)[4]
3a (Haspin Inhibitor Series) 3aHaspin, CLK1IC50 = 167 nM (Haspin), 101 nM (CLK1)Not specified[5]

In-Depth Look at Selected Pyrazole-Based Inhibitors

Pyrazole-Based Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The pyrazole scaffold has been extensively utilized to develop potent kinase inhibitors.[6]

Mechanism of Action: Many pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. The pyrazole core often forms key hydrogen bonds with the hinge region of the kinase domain, a critical interaction for potent inhibition. Substituents on the pyrazole ring project into the hydrophobic pocket and solvent-exposed regions of the ATP-binding site, contributing to both potency and selectivity.[7]

Signaling Pathway: A Generic Kinase Inhibition Model

The diagram below illustrates a simplified signaling pathway where a pyrazole-based inhibitor blocks the action of a protein kinase, thereby preventing the phosphorylation of its downstream substrate and halting the signal transduction cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Protein Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Transcription Gene Transcription pSubstrate->Transcription Signal Transduction Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Inhibition AR_Antagonism Androgen Androgen AR Androgen Receptor Androgen->AR Binds AR_Complex Active AR Complex AR->AR_Complex Activation Pyrazole_Antagonist Pyrazole Antagonist Pyrazole_Antagonist->AR Blocks Binding Gene_Expression Pro-cancer Gene Expression AR_Complex->Gene_Expression Promotes Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prepare_reagents plate_inhibitor Plate Serial Dilutions of Pyrazole Inhibitor prepare_reagents->plate_inhibitor add_kinase Add Kinase to Wells plate_inhibitor->add_kinase initiate_reaction Initiate Reaction with ATP/Substrate Mix add_kinase->initiate_reaction incubate Incubate at Room Temperature initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Signal (e.g., Luminescence, Fluorescence) stop_reaction->detect_signal analyze_data Analyze Data and Calculate IC50 detect_signal->analyze_data end End analyze_data->end

References

In Vitro Efficacy of Novel Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the in vitro efficacy of recently developed novel pyrazole derivatives, focusing on their anticancer and antimicrobial properties. The data presented is compiled from recent studies and aims to facilitate the evaluation and selection of promising lead compounds for further development.

Anticancer Activity: Comparative In Vitro Efficacy

Novel pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds compared to standard chemotherapeutic agents.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
3d MCF-7 (Breast)10Doxorubicin-[1]
3e MCF-7 (Breast)12Doxorubicin-[1]
5a MCF-7 (Breast)14Doxorubicin-[1]
161a A-549 (Lung)4.915-Fluorouracil59.27[2]
161b A-549 (Lung)3.225-Fluorouracil59.27[2]
27 MCF-7 (Breast)16.50Tamoxifen23.31[3]
50 HepG2 (Liver)0.71Erlotinib10.6[3]
50 HepG2 (Liver)0.71Sorafenib1.06[3]
157 HCT-116 (Colon)1.51Doxorubicin-[4]
158 MCF-7 (Breast)7.68Doxorubicin-[4]

Antimicrobial Activity: Comparative In Vitro Efficacy

Several novel pyrazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi. The table below presents the minimum inhibitory concentration (MIC) values for selected compounds against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
21a S. aureus (Gram +)62.5-125Chloramphenicol-[5]
21a E. coli (Gram -)62.5-125Chloramphenicol-[5]
21a C. albicans (Fungus)2.9-7.8Clotrimazole-[5]
5c E. coli (Gram -)6.25--[6]
5c K. pneumoniae (Gram -)6.25--[6]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test pyrazole derivatives and a standard anticancer drug (e.g., Doxorubicin, 5-Fluorouracil) for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution: The test pyrazole derivatives and a standard antimicrobial drug are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Visualizing Experimental Workflow and Signaling Pathways

To illustrate the logical flow of in vitro efficacy evaluation and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Novel Pyrazole Derivatives characterization Structural Characterization (NMR, Mass Spec, etc.) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial ic50 IC50 / MIC Determination anticancer->ic50 antimicrobial->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead Lead Compound Identification sar->lead

Caption: Workflow for the evaluation of novel pyrazole derivatives.

signaling_pathway cluster_cell Cancer Cell cluster_drug receptor Growth Factor Receptor (e.g., VEGFR, EGFR) kinase_cascade Kinase Cascade (e.g., Raf/MEK/ERK) receptor->kinase_cascade transcription_factor Transcription Factors (e.g., AP-1, Myc) kinase_cascade->transcription_factor cell_cycle Cell Cycle Progression (CDKs) transcription_factor->cell_cycle proliferation Cell Proliferation & Survival cell_cycle->proliferation pyrazole Pyrazole Derivative pyrazole->receptor Inhibition pyrazole->kinase_cascade Inhibition pyrazole->cell_cycle Inhibition

Caption: Potential anticancer signaling pathways targeted by pyrazole derivatives.

References

A Comparative Guide to Catalytic Systems for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazoles, a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals, has been greatly advanced by the development of various catalytic systems. These systems offer improvements in terms of efficiency, selectivity, and environmental impact over traditional methods. This guide provides an objective comparison of prominent catalytic systems for pyrazole synthesis, supported by experimental data and detailed protocols.

Comparison of Catalytic System Performance

The efficacy of different catalytic systems can be evaluated based on several key performance metrics, including reaction yield, time, temperature, and catalyst loading. The following tables summarize the performance of selected catalytic systems under optimized conditions for the synthesis of various pyrazole derivatives.

Table 1: Nano-ZnO Catalyzed Pyrazole Synthesis

Nano-zinc oxide (nano-ZnO) has emerged as a highly efficient, reusable, and environmentally friendly heterogeneous catalyst for pyrazole synthesis, particularly in one-pot multicomponent reactions.[1][2]

EntryReactantsCatalyst Loading (mol%)SolventTemp. (°C)Time (min)Yield (%)Reference
1Benzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate25 mgWaterRT10-2096[3]
24-Chlorobenzaldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate25 mgWaterRT10-2095[3]
3Phenylhydrazine, Ethyl Acetoacetate-WaterRT-95[4]
4Hydrazine Hydrate, Methyl Acetoacetate, Benzaldehyde, Ethyl Cyanoacetate9WaterRT2090[2]

Note: RT denotes Room Temperature.

Table 2: Iodine-Catalyzed Pyrazole Synthesis

Molecular iodine serves as a cost-effective and metal-free catalyst for various pyrazole syntheses, often proceeding through an electrophilic substitution mechanism.[5]

EntryReactantsCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Benzoylacetonitrile, Phenylhydrazine, Diphenyl Diselenide50MeCNReflux4896[5]
24-Methoxybenzoylacetonitrile, Phenylhydrazine, Diphenyl Diselenide50MeCNReflux4885[5]
3Phenylhydrazine, Malononitrile, Benzaldehyde-Water--High[6]
Table 3: Silver-Catalyzed Pyrazole Synthesis

Silver catalysts, such as silver triflate (AgOTf), are effective in promoting the synthesis of pyrazole derivatives, including those containing fluorine atoms.[7][8]

EntryReactantsCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Pyrazole-tethered propargylamide20Dioxane90798[7][8]
2N'-benzylidene tolylsulfonohydrazide, Ethyl 4,4,4-trifluoro-3-oxobutanoate--60-Moderate to excellent[9]
3Pyrazole-3-carbaldehyde, Primary amine, Propiolic acid, Isocyanide (Ugi adduct)20Dioxane907up to 98[7][8]
Table 4: Copper-Catalyzed Pyrazole Synthesis

Copper-based catalysts, such as copper(I) chloride (CuCl), are versatile for pyrazole synthesis, including oxidative coupling reactions.[10][11]

EntryReactantsCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
1Aldehyde hydrazone, Maleimide10DMF8010Satisfactory[10][11]
2Sydnone, Terminal alkyne-----[12]
3Hydrazine, 1,3-Diketone--RTShortHigh[13]
Table 5: Palladium-Catalyzed Pyrazole Synthesis

Palladium catalysts, particularly palladium nanoparticles (PdNPs), have shown high efficiency in C-C and C-N bond-forming reactions for pyrazole synthesis.[9][14]

EntryReactantsCatalyst Loading (mol%)SolventTemp. (°C)TimeYield (%)Reference
1Aryl iodide, Terminal alkyne, Hydrazine, CO-----[15]
2Bromoimidazole/Bromopyrazole, Amine--Mild-Moderate to excellent[14]
3Malononitrile, Aryl aldehydeLow---High[16][17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Nano-ZnO Catalyzed Synthesis of Pyranopyrazoles[3]
  • Reactants: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol).

  • Catalyst: 25 mg of nano-ZnO.

  • Solvent: 5 mL of water.

  • Procedure: The reactants and catalyst are stirred in water at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 10-20 minutes), the reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and recrystallized from hot ethanol.

Iodine-Catalyzed Synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles[5]
  • Reactants: Benzoylacetonitrile derivative (0.5 mmol), arylhydrazine (0.7 mmol), and diaryl diselenide (0.5 mmol).

  • Catalyst: Molecular iodine (50 mol%).

  • Solvent: 3 mL of MeCN.

  • Procedure: The reactants and catalyst are refluxed in MeCN for 48 hours in the air. The consumption of starting materials is monitored by TLC. After completion, the product is isolated and purified.

Silver-Catalyzed Synthesis of Pyrazolo[1,5-a][1][18]diazepines[7][8]
  • Reactant: Pyrazole-tethered propargylamide (0.2 mmol), derived from an Ugi four-component reaction.

  • Catalyst: Silver triflate (AgOTf) (20 mol%).

  • Solvent: 1 mL of dioxane.

  • Procedure: The reaction is conducted in a screw-cap vial at 90 °C for 7 hours. The product is then isolated and purified to yield the pyrazolodiazepine.

Copper-Catalyzed Oxidative Coupling of Hydrazones to Maleimides[10][11]
  • Reactants: Aldehyde hydrazone (1.0 mmol) and maleimide (1.2 mmol).

  • Catalyst: Copper(I) chloride (CuCl) (10 mol%).

  • Solvent: 4.0 mL of DMF.

  • Procedure: The reaction is carried out in an air atmosphere at 80 °C for 10 hours. The resulting dihydropyrazole can be further oxidized to the corresponding pyrrolo[3,4-c]pyrazole.

Palladium Nanoparticle-Catalyzed Synthesis of Pyran Derivatives[16][17]
  • Reactants: C-H activated compound (e.g., malononitrile) and an aryl aldehyde.

  • Catalyst: Palladium nanoparticles (low loading).

  • Procedure: The reaction proceeds via a Knoevenagel condensation followed by a Michael addition in a one-pot setup. The catalyst can be recovered and reused multiple times without significant loss of activity.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows in pyrazole synthesis.

Knorr_Pyrazole_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Hydrazine Hydrazine Hydrazine->Hydrazone Intermediate Cyclization Cyclization Hydrazone Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Knorr Pyrazole Synthesis Pathway

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Mixing Mixing Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Heating/Stirring Heating/Stirring Mixing->Heating/Stirring TLC Monitoring TLC Monitoring Heating/Stirring->TLC Monitoring Quenching Quenching TLC Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification NanoZnO_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel Adduct Hydrazine Hydrazine Pyrazolone Pyrazolone Hydrazine->Pyrazolone β-Ketoester β-Ketoester β-Ketoester->Pyrazolone Nano-ZnO Nano-ZnO Nano-ZnO->Knoevenagel Adduct Michael Adduct Michael Adduct Nano-ZnO->Michael Adduct Knoevenagel Adduct->Michael Adduct Pyrazolone->Michael Adduct Pyrazole Pyrazole Michael Adduct->Pyrazole Cyclization Iodine_Mechanism Enaminone Enaminone Hydrazone Hydrazone Enaminone->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone I2 I2 I2->Hydrazone Lewis Acid Cyclization Cyclization Hydrazone->Cyclization Aromatization Aromatization Cyclization->Aromatization Pyrazole Pyrazole Aromatization->Pyrazole

References

Comparative Analysis of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Guide to Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of the novel compound 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole. Due to the limited availability of specific cross-reactivity data for this particular molecule in publicly accessible literature, this document outlines a general approach to assessing off-target effects by drawing comparisons with structurally related pyrazole derivatives. The experimental protocols and data presented herein are illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.

Introduction to Pyrazole Derivatives and Cross-Reactivity

Pyrazole-containing compounds are a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Their therapeutic efficacy is often linked to their ability to selectively bind to specific biological targets. However, the potential for cross-reactivity with other structurally similar proteins or off-target binding can lead to undesired side effects or provide opportunities for drug repurposing. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of any new pyrazole-based therapeutic agent.

Hypothetical Cross-Reactivity Profile of this compound

While direct experimental data for this compound is not available, we can infer potential cross-reactivity based on the behavior of other substituted pyrazoles. The following table summarizes binding affinity data for a related pyrazole derivative, SR147778, which also contains a bromophenyl group, to illustrate the type of data that should be generated.

Table 1: Illustrative Binding Affinity Data for a Substituted Pyrazole Derivative (SR147778)

CompoundPrimary TargetPrimary Target Ki (nM)Off-TargetOff-Target Ki (nM)Selectivity (Off-Target Ki / Primary Target Ki)
SR147778Cannabinoid Receptor 1 (CB1)0.56 (rat brain), 3.5 (human recombinant)Cannabinoid Receptor 2 (CB2)400>114-fold (human)

Data for SR147778, a 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, is used here as a proxy to demonstrate a typical selectivity profile.[3]

Experimental Protocols for Assessing Cross-Reactivity

To determine the cross-reactivity profile of this compound, a tiered experimental approach is recommended.

Tier 1: In Silico Screening
  • Objective: To predict potential off-targets based on structural similarity to known ligands.

  • Methodology:

    • Generate a 3D model of this compound.

    • Utilize computational databases (e.g., ChEMBL, BindingDB) to screen for proteins with binding sites that can accommodate the compound.

    • Perform molecular docking simulations to estimate the binding affinity of the compound to the predicted off-targets.

Tier 2: In Vitro Binding Assays
  • Objective: To experimentally validate the predicted off-target interactions and determine binding affinities.

  • Methodology:

    • Radioligand Binding Assays:

      • Incubate a known radiolabeled ligand for the suspected off-target protein with the protein source (e.g., cell membranes, recombinant protein).

      • Add increasing concentrations of this compound to compete with the radioligand.

      • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of the test compound.

    • Enzyme-Linked Immunosorbent Assay (ELISA):

      • Immobilize the potential off-target protein on a microplate.

      • Incubate with this compound.

      • Use a specific antibody to detect the binding of the compound or a competitive binding format to assess displacement of a known ligand.

Tier 3: Cellular Functional Assays
  • Objective: To assess the functional consequences of off-target binding in a cellular context.

  • Methodology:

    • Select cell lines that endogenously express the identified off-target.

    • Treat the cells with a range of concentrations of this compound.

    • Measure downstream signaling events or cellular responses known to be modulated by the off-target (e.g., changes in second messenger levels, gene expression, or cell viability).

Visualizing Experimental Workflows and Potential Pathways

The following diagrams illustrate a typical workflow for cross-reactivity screening and a hypothetical signaling pathway that could be affected by off-target binding of a pyrazole derivative.

G cluster_0 Tier 1: In Silico Screening cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cellular Functional Assays Compound This compound Database Screen against Protein Databases Compound->Database Docking Molecular Docking Simulation Database->Docking BindingAssay Radioligand Binding / ELISA Docking->BindingAssay Predicted Off-Targets Affinity Determine Binding Affinity (Ki) BindingAssay->Affinity CellAssay Treat Cell Lines Affinity->CellAssay Confirmed Binders FunctionalResponse Measure Downstream Signaling CellAssay->FunctionalResponse Conclusion Assess Cross-Reactivity Profile FunctionalResponse->Conclusion Functional Effect

Caption: Experimental workflow for assessing the cross-reactivity of a novel compound.

G cluster_0 Hypothetical Off-Target Signaling Pathway Compound This compound GPCR Off-Target GPCR Compound->GPCR Inhibition G_Protein G-Protein Activation GPCR->G_Protein AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase cAMP cAMP Production AdenylylCyclase->cAMP PKA Protein Kinase A cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

Caption: Hypothetical inhibition of a GPCR signaling pathway by off-target binding.

Conclusion and Future Directions

The comprehensive evaluation of cross-reactivity is paramount in the preclinical development of new chemical entities. For this compound, a systematic investigation employing the outlined in silico, in vitro, and cellular methodologies is essential to build a robust safety and efficacy profile. The findings from such studies will be critical in guiding its further development and potential clinical applications. Researchers are encouraged to publish such data to contribute to the broader understanding of the structure-activity relationships of pyrazole derivatives.

References

A Comparative Benchmark of Pyrazole Compounds Against Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Anti-Inflammatory Efficacy

The quest for more effective and safer anti-inflammatory agents is a cornerstone of pharmaceutical research. Pyrazole derivatives have emerged as a promising class of compounds, with some exhibiting potent anti-inflammatory properties, rivaling and, in some cases, surpassing established drugs. This guide provides a comprehensive benchmark of the anti-inflammatory activity of various pyrazole compounds against well-known non-steroidal anti-inflammatory drugs (NSAIDs), presenting key experimental data to inform future drug discovery and development efforts.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected pyrazole derivatives compared to standard drugs such as Celecoxib, Diclofenac, and Ibuprofen. The data highlights the potency and selectivity of these compounds in inhibiting key inflammatory mediators.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity

Compound/DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole Derivatives
3-(trifluoromethyl)-5-arylpyrazole4.50.02225[1]
Pyrazole-Thiazole Hybrid-0.03-[1]
3,5-diarylpyrazole-0.01-[1]
Pyrazolo-pyrimidine-0.015-[1]
Compound 4c---[2]
Compound 6b---[2]
Compound 7b---[2]
Standard Drugs
Celecoxib-0.04 (Ki)-[1]
Ibuprofen2 (approx.)2 (approx.)~1[1]
Diclofenac---[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. The selectivity index indicates the preference for inhibiting COX-2 over COX-1; a higher value suggests greater COX-2 selectivity and potentially fewer gastrointestinal side effects.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Compound/DrugDose (mg/kg)Paw Edema Inhibition (%)Time PointReference
Pyrazole Derivatives
Generic Pyrazoles1065-803 hours[1]
Pyrazole-Thiazole Hybrid-75-[1]
Compound 2d-Higher than Indomethacin-[4]
Compound 2e-Higher than Indomethacin-[4]
Compound AD 532-Promising results-[5]
Standard Drugs
Indomethacin-553 hours[1]
Diclofenac Sodium-Moderate-[3]

Note: The carrageenan-induced paw edema model is a standard in vivo assay to assess acute inflammation. The percentage of inhibition reflects the reduction in paw swelling compared to a control group.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of pyrazole compounds and NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway, which is crucial for the production of pro-inflammatory prostaglandins. Furthermore, many inflammatory processes are regulated by the NF-κB signaling pathway, which controls the expression of various pro-inflammatory cytokines.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes Pro_inflammatory_Prostaglandins Pro-inflammatory Prostaglandins COX2->Pro_inflammatory_Prostaglandins GI_Protection_Platelet_Aggregation GI Protection & Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation Inflammation_Pain_Fever Inflammation, Pain, Fever Pro_inflammatory_Prostaglandins->Inflammation_Pain_Fever Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces NSAIDs NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Pyrazole_Compounds_Celecoxib Pyrazole Compounds (e.g., Celecoxib) Pyrazole_Compounds_Celecoxib->COX2 Selectively Inhibit

Caption: Cyclooxygenase (COX) Signaling Pathway.

Caption: NF-κB Signaling Pathway in Inflammation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key assays used to evaluate anti-inflammatory activity.

In Vitro Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the potency and selectivity of a compound to inhibit COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The test compound (at various concentrations) is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer.

  • Substrate Addition: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

Objective: To assess the in vivo acute anti-inflammatory activity of a compound.

Methodology:

  • Animal Model: Typically, Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound or a standard drug (e.g., Indomethacin) is administered orally or intraperitoneally to the animals. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

In Vitro Assay: Measurement of Pro-Inflammatory Cytokines (TNF-α and IL-6)

Objective: To quantify the effect of a compound on the production of pro-inflammatory cytokines in cell culture.

Methodology:

  • Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), is used.

  • Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of TNF-α and IL-6.

  • Compound Treatment: The cells are co-incubated with the test compound at various concentrations.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of cytokine production by the compound is calculated by comparing the cytokine levels in the treated wells to those in the LPS-stimulated control wells. The IC50 value can be determined from the dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay IC50_Determination Determine IC50 & Selectivity COX_Assay->IC50_Determination Cytokine_Assay Cytokine Production Assay (TNF-α, IL-6) Cytokine_Assay->IC50_Determination Paw_Edema_Model Carrageenan-Induced Paw Edema Model IC50_Determination->Paw_Edema_Model Promising Compounds Edema_Inhibition Measure Paw Edema Inhibition (%) Paw_Edema_Model->Edema_Inhibition Lead_Compound_Identification Lead Compound Identification & Further Development Edema_Inhibition->Lead_Compound_Identification Test_Compounds Pyrazole Compounds & Known Drugs Test_Compounds->COX_Assay Test_Compounds->Cytokine_Assay

References

Safety Operating Guide

Proper Disposal of 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole was publicly available at the time of this writing. The following disposal procedures are based on safety data for structurally similar pyrazole derivatives and general principles of laboratory chemical waste management. It is imperative for researchers to consult with their institution's Environmental Health and Safety (EHS) department for guidance specific to their location and facilities.[1]

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling specialized compounds like this compound, a clear and compliant disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the protection of personnel and the environment.

Hazard Profile and Waste Classification

Due to the presence of a brominated aromatic ring and a pyrazole core, this compound should be treated as hazardous chemical waste. Pyrazole derivatives are known for their diverse pharmacological activities, and halogenated organic compounds can be persistent in the environment.[2] Therefore, under no circumstances should this chemical be discharged down the drain or disposed of in regular trash.[2]

Based on data from analogous compounds, the potential hazards are summarized below. This "worst-case" approach ensures a high margin of safety.[1]

Hazard CategoryFinding for Structurally Similar Pyrazole Derivatives
Acute Toxicity Harmful if swallowed.[3]
Skin Irritation Classified as a skin irritant.[1][4]
Eye Irritation Causes serious eye irritation.[1][4][5][6]
Respiratory Irritation May cause respiratory irritation.[4][5][6]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[1][7]

Step-by-Step Disposal Protocol

Adherence to a standardized disposal protocol is crucial for ensuring safety and regulatory compliance. The following steps outline the recommended procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE.[1] This includes:

  • A standard laboratory coat.

  • Nitrile gloves.

  • Chemical safety goggles or a face shield.[3]

2. Waste Segregation and Collection:

  • Do Not Mix: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[1] As this is a halogenated compound, it may need to be segregated into a specific halogenated organic waste stream.[2]

  • Solid Waste: Collect unused or contaminated solid material in a clearly labeled, sealable, and chemically compatible waste container.[1]

  • Liquid Waste: If the compound is in solution, collect it in a compatible, leak-proof container. The first rinse of any contaminated glassware must also be collected as hazardous waste.[2]

  • Container: Use containers that are in good condition with a secure, tight-fitting lid.[2] Do not overfill the container.

3. Labeling: Properly label the hazardous waste container. The label should be clear, legible, and include the following information:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound".[1]

  • An accurate list of all constituents and their approximate concentrations.[2]

  • Appropriate hazard warnings (e.g., "Irritant," "Harmful").[1]

  • The date when waste was first added to the container (accumulation start date).[2]

  • The name of the principal investigator and the laboratory location.[2]

4. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[1][2]

  • This area should be well-ventilated and away from incompatible materials.[1][3]

  • Ensure the container is stored in a location where it cannot be easily knocked over.

5. Disposal Request and Professional Handling:

  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1]

  • The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1]

  • The most common and recommended method for disposal of such compounds is high-temperature incineration at an approved facility.[1]

Regulatory Framework

The management of hazardous waste is governed by a combination of federal and state regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[8] RCRA establishes a "cradle-to-grave" approach for managing hazardous waste, which includes standards for generation, transportation, treatment, storage, and disposal.[8][9] State-level regulations, which must be at least as stringent as federal laws, also play a significant role.[8][9]

Experimental Protocols for Hazard Assessment

The hazard assessments for the surrogate molecules mentioned in the table were conducted using standardized methodologies. While detailed protocols for specific studies are not provided here, the general approaches are:

  • Acute Oral Toxicity: Typically determined in rodent models (e.g., rats) by administering the substance and observing effects over a set period to determine the LD50 (the dose lethal to 50% of the test population).[1]

  • Skin and Eye Irritation: Assessed using validated in vivo or in vitro models to determine the potential for a substance to cause reversible or irreversible inflammatory reactions upon contact with skin or eyes.[1]

  • Environmental Hazards: Evaluated through studies on aquatic organisms to determine toxicity and through biodegradability tests to assess persistence in the environment.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the disposal process for this compound.

G start Researcher with Chemical Waste ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Segregate & Collect Waste (Halogenated Waste Stream) ppe->collect label Step 3: Label Container (Contents, Hazards, Date, PI) collect->label store Step 4: Store in Designated Area (Ventilated, Secure) label->store request Step 5: Follow Institutional Protocol (Request EHS Pickup) store->request disposal Step 6: Professional Disposal (Licensed Vendor - Incineration) request->disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole, a brominated heterocyclic compound. Adherence to these protocols is critical for maintaining a safe research environment and ensuring the integrity of your experimental outcomes.

Immediate Safety and Handling Protocols

1. Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from potential splashes of the compound or solvents.
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents skin contact with the chemical. Nitrile gloves offer good resistance to a range of organic compounds.[1]
Body Protection A standard laboratory coat.Protects skin and personal clothing from spills.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator with an organic vapor cartridge may be necessary if handling large quantities or if dust/aerosol generation is likely.A structurally similar compound, Ethyl this compound-4-carboxylate, may cause respiratory irritation.[2]

2. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated laboratory. For procedures with the potential to generate dust or aerosols, a chemical fume hood is mandatory.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.

3. Handling Procedures:

  • Avoid Inhalation, Ingestion, and Skin Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes. Do not ingest.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Transfers: When transferring the compound, use appropriate tools (e.g., spatulas, powder funnels) to minimize dust generation and spills.

4. Storage:

  • Container: Store in a tightly closed, properly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials.

5. Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: Dispose of chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a detailed methodology for a Buchwald-Hartwig amination reaction, a common application for aryl bromides like this compound. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[3]

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

  • Magnetic stirrer and stir bar

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (typically 1-5 mol%), and the phosphine ligand (typically 1.1-1.5 equivalents relative to the palladium catalyst).

  • Reagent Addition: Add the base (typically 1.5-2 equivalents) and the amine (typically 1.1-1.5 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (often elevated, e.g., 80-110 °C) for the required time (typically monitored by TLC or LC-MS until completion).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizing the Workflow

To ensure a clear understanding of the handling and experimental process, the following diagrams illustrate the key logical relationships and workflows.

Handling_Workflow cluster_Prep Preparation cluster_Handling Chemical Handling cluster_Reaction Reaction cluster_Disposal Waste Disposal PPE Don Personal Protective Equipment Ventilation Ensure Proper Ventilation PPE->Ventilation Weigh Weigh Compound in Fume Hood Ventilation->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction_Setup Set up Reaction Under Inert Atmosphere Transfer->Reaction_Setup Workup Perform Aqueous Work-up Reaction_Setup->Workup Purification Purify Product Workup->Purification Collect_Waste Collect Waste in Labeled Container Purification->Collect_Waste Dispose Dispose via EHS Collect_Waste->Dispose Buchwald_Hartwig_Amination Aryl_Bromide This compound Product C-N Coupled Product Aryl_Bromide->Product Heat, Toluene Amine Amine Amine->Product Heat, Toluene Catalyst Pd Catalyst + Ligand Catalyst->Product Heat, Toluene Base Base Base->Product Heat, Toluene

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.